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  • Product: 3-Methylpentyl isobutyrate
  • CAS: 84254-84-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methylpentyl Isobutyrate: From Synthesis to Potential Pharmaceutical Applications

This guide provides a comprehensive technical overview of 3-methylpentyl isobutyrate, a valuable organic ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into its c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 3-methylpentyl isobutyrate, a valuable organic ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, physicochemical properties, and analytical characterization. Furthermore, it explores its established applications in the flavor and fragrance industry and discusses its potential, based on the properties of related isobutyrate esters, within the pharmaceutical sciences.

Chemical Identity and Nomenclature

3-Methylpentyl isobutyrate is a branched-chain aliphatic ester. Its unique structure, characterized by methyl branching on both the alcohol and carboxylic acid moieties, gives rise to its distinct properties and applications.

  • Common Name: 3-Methylpentyl isobutyrate

  • IUPAC Name: 3-methylpentyl 2-methylpropanoate[1]

  • CAS Number: 84254-84-2[1]

  • Molecular Formula: C₁₀H₂₀O₂[2]

  • Molecular Weight: 172.27 g/mol [2]

  • Synonyms: 3-methylpentyl 2-methylpropanoate, Propanoic acid, 2-methyl-, 3-methylpentyl ester[1]

Physicochemical Properties

The physicochemical properties of 3-methylpentyl isobutyrate are summarized in the table below. These characteristics are crucial for its application in various fields, influencing its volatility, solubility, and interaction with other substances.

PropertyValueSource
Molecular FormulaC₁₀H₂₀O₂[2]
Molecular Weight172.27 g/mol [2]
AppearanceColorless liquid (inferred)
OdorFruity (inferred from related compounds)
Boiling PointEstimated at 185 °C[3]
Flash PointEstimated at 65.2 °C[3]
Water SolubilityEstimated at 44.59 mg/L at 25 °C[3]
LogP (o/w)Estimated at 3.530[3]

A comprehensive physicochemical characterization workflow for an ester like 3-methylpentyl isobutyrate is outlined below.

cluster_0 Physicochemical Characterization Workflow start Sample of 3-Methylpentyl Isobutyrate prop_det Property Determination start->prop_det boiling Boiling Point (Distillation) prop_det->boiling density Density (Pycnometer) prop_det->density solubility Solubility (GC/Miscibility Test) prop_det->solubility refractive Refractive Index (Refractometer) prop_det->refractive data_analysis Data Analysis and Comparison to Standards boiling->data_analysis density->data_analysis solubility->data_analysis refractive->data_analysis report Comprehensive Physicochemical Profile data_analysis->report

Caption: A logical workflow for the physicochemical characterization of 3-methylpentyl isobutyrate.

Synthesis of 3-Methylpentyl Isobutyrate

The synthesis of 3-methylpentyl isobutyrate can be achieved through several esterification methods. The choice of method often depends on the desired purity, yield, and environmental considerations.

Chemical Synthesis: Fischer-Speier Esterification

A classic and widely used method for ester synthesis is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]

Reaction:

3-Methylpentan-1-ol + Isobutyric acid ⇌ 3-Methylpentyl isobutyrate + Water

Protocol for Fischer-Speier Esterification:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1.0 molar equivalent of 3-methylpentan-1-ol and 1.2 molar equivalents of isobutyric acid.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.05 molar equivalents), to the reaction mixture while stirring.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like diethyl ether and transfer it to a separatory funnel.

  • Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and unreacted carboxylic acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude ester can be further purified by fractional distillation to obtain the final product.

cluster_1 Fischer-Speier Esterification Workflow reactants Combine 3-Methylpentan-1-ol and Isobutyric Acid catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux Heat to Reflux (2-4 hours) catalyst->reflux workup Cool and Perform Aqueous Work-up reflux->workup purify Dry and Concentrate Organic Layer workup->purify distill Fractional Distillation purify->distill product Pure 3-Methylpentyl Isobutyrate distill->product

Caption: A step-by-step workflow for the synthesis of 3-methylpentyl isobutyrate via Fischer-Speier esterification.

Enzymatic Synthesis: A Green Chemistry Approach

Enzymatic synthesis of esters, particularly flavor esters, has gained significant attention as a more sustainable alternative to chemical methods.[3][6] Lipases are commonly employed as biocatalysts for esterification reactions, offering high selectivity and milder reaction conditions.[7] This method allows the product to be labeled as "natural" in the context of flavors and fragrances.[3]

Protocol for Enzymatic Esterification:

  • Reactant and Enzyme Preparation: In a temperature-controlled reaction vessel, combine equimolar amounts of 3-methylpentan-1-ol and isobutyric acid in a solvent-free system or a non-polar organic solvent.

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435), to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 40-60 °C, with continuous agitation. The removal of water, a byproduct of the reaction, can be achieved by azeotropic distillation or by adding molecular sieves to the reaction mixture to drive the equilibrium towards ester formation.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots and analyzing them by GC.

  • Enzyme Recovery and Product Purification: Once the desired conversion is achieved, the immobilized enzyme can be easily recovered by filtration for reuse. The product is then purified from the unreacted substrates, typically by vacuum distillation.

Analytical Characterization

The structural elucidation and purity assessment of 3-methylpentyl isobutyrate are performed using standard spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like esters.[8] The gas chromatogram provides information on the purity of the sample, while the mass spectrum offers a unique fragmentation pattern that aids in structural confirmation. A typical mass spectrum for an ester will show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the ester bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-methylpentyl isobutyrate will exhibit a strong characteristic absorption band for the ester carbonyl group (C=O) at approximately 1735-1750 cm⁻¹, and C-O stretching vibrations in the region of 1150-1250 cm⁻¹.[9]

cluster_2 Analytical Characterization Logical Relationship compound 3-Methylpentyl Isobutyrate analysis Spectroscopic and Chromatographic Analysis compound->analysis gcms GC-MS (Purity and Fragmentation Pattern) analysis->gcms nmr NMR (¹H & ¹³C) (Structural Elucidation) analysis->nmr ir IR Spectroscopy (Functional Group Identification) analysis->ir data Combined Spectral Data gcms->data nmr->data ir->data structure Confirmed Structure and Purity data->structure

Caption: A logical relationship diagram for the analytical characterization of 3-methylpentyl isobutyrate.

Applications and Future Perspectives

Flavor and Fragrance Industry

The primary application of 3-methylpentyl isobutyrate is in the flavor and fragrance industry. Its fruity aroma makes it a valuable component in the formulation of various food flavorings and perfumes.[7][10] It is found naturally in Roman chamomile (Anthemis nobilis) essential oil.[11]

Potential in Drug Development and Formulation

While 3-methylpentyl isobutyrate itself does not have established direct therapeutic applications, its structural features and the broader class of isobutyrate esters suggest potential roles in pharmaceutical sciences.

  • Prodrug Strategies: The ester linkage in 3-methylpentyl isobutyrate can be susceptible to enzymatic hydrolysis in vivo. This property is often exploited in prodrug design, where a lipophilic ester moiety is attached to a polar drug molecule to improve its membrane permeability and oral bioavailability. The ester is then cleaved by esterases in the body to release the active drug.[12] The branched nature of both the alcohol and acid components of 3-methylpentyl isobutyrate could influence the rate of this hydrolysis, offering a potential tool for modulating drug release kinetics.

  • Excipients in Drug Delivery Systems: The hydrophobicity of esters like 3-methylpentyl isobutyrate makes them candidates for use as excipients in various drug delivery systems. For instance, related compounds like sucrose acetate isobutyrate (SAIB) have been extensively investigated as carriers in co-amorphous dispersions to enhance the solubility and bioavailability of poorly water-soluble drugs.[13] SAIB has also been explored for its mucoadhesive properties in oral drug delivery and as a component of in situ forming implants for sustained drug release.[14][15] The physicochemical properties of 3-methylpentyl isobutyrate suggest it could be explored in similar applications, potentially as a plasticizer or a component of a hydrophobic matrix.

  • Synthesis of Active Pharmaceutical Ingredients (APIs): Isobutyrate moieties are present in the structure of some active pharmaceutical ingredients. As a readily synthesizable isobutyrate ester, 3-methylpentyl isobutyrate could serve as a starting material or an intermediate in the synthesis of more complex pharmaceutical compounds.

Conclusion

3-Methylpentyl isobutyrate is a well-characterized organic ester with established applications in the flavor and fragrance industry. Its synthesis can be achieved through both traditional chemical methods and greener enzymatic routes. A thorough understanding of its physicochemical properties and analytical characterization is essential for its effective utilization. While direct pharmaceutical applications are not yet established, the structural and chemical properties of this molecule and the broader class of isobutyrate esters present intriguing possibilities for its future exploration in drug development, particularly in the areas of prodrug design and advanced drug delivery systems. Further research into its biocompatibility and interaction with biological systems is warranted to fully explore its potential in the pharmaceutical arena.

References

  • FlavScents. (n.d.). 3-methyl pentyl isobutyrate.
  • Green Chemistry (RSC Publishing). (n.d.). A clean enzymatic process for producing flavour esters by direct esterification in switchable ionic liquid/solid phases.
  • PubMed. (2022, March 15). Process Intensification of Enzymatic Synthesis of Flavor Esters: A Review.
  • ResearchGate. (n.d.). Synthesis of food flavors by enzymatic esterification process | Request PDF.
  • Begell Digital Library. (2020, July 22). A REVIEW ON FLAVOR ESTER SYNTHESIS USING IMMOBILIZED LIPASE.
  • Benchchem. (n.d.). Application Note: Quantification of 3-Methylpentyl Butyrate in Solution using Gas Chromatography-Mass Spectrometry (GC-MS).
  • ResearchGate. (n.d.). Development of Abuse-Deterrent Formulations Using Sucrose Acetate Isobutyrate | Request PDF.
  • Methyl Butyrate: Properties, Applications, and Uses in Flavors and Fragrances. (n.d.).
  • MDPI. (2023, May 9). Application of Sucrose Acetate Isobutyrate in Development of Co-Amorphous Formulations of Tacrolimus for Bioavailability Enhancement.
  • PMC. (2019, May 15). Exploring the mucoadhesive behavior of sucrose acetate isobutyrate: a novel excipient for oral delivery of biopharmaceuticals.
  • ResearchGate. (n.d.). Prodrugs and hydrolysis of esters | Request PDF.
  • Elchemy. (n.d.). Methyl Butyrate Manufacturer & Suppliers |ELAROMA-MBAT.
  • Taylor & Francis. (n.d.). Sucrose esters – Knowledge and References.
  • PubMed. (n.d.). Sucrose Acetate Isobutyrate as an In situ Forming Implant for Sustained Release of Local Anesthetics.
  • ResearchGate. (n.d.). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates | Request PDF.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of Isobutyric Acid in Organic Synthesis.
  • Vaia. (n.d.). Q43P The IR, NMR, and mass spectra ar... [FREE SOLUTION].
  • FlavScents. (n.d.). 3-methyl pentyl isobutyrate.
  • The Pherobase Floral Compound. (2025, July 13). 3-Methylpentyl 2-methylpropanoate (C10H20O2).
  • Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Characteristics of 3-Methylbutyl Butanoate.
  • gsrs. (n.d.). 3-METHYLPENTYL ISOBUTYRATE.
  • Google Patents. (n.d.). US5136100A - Process for producing 3-methyl-2-pentyl-cyclopent-2-en-1-one.
  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry.
  • Inxight Drugs. (n.d.). 3-Methylpentyl isobutyrate.
  • ResearchGate. (2019, April 23). NMR, mass spectroscopy, IR - finding compound structure.
  • PubMed. (2011, December 15). Fragrance material review on 3-phenylpropyl isobutyrate.
  • Advanced Organic Chemistry. (n.d.). Infrared spectrum of 3-methylpentane.
  • Cheméo. (n.d.). Chemical Properties of Methyl isobutyrate (CAS 547-63-7).
  • ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.).
  • Google Patents. (n.d.). US4452999A - Method for making isobutyric acid.
  • Benchchem. (n.d.). Spectroscopic Differentiation of 3-Methyl-2-buten-1-ol and its Isomers: A Comparative Guide.
  • Digital CSIC. (2025, September 2). Development of a strategy for sampling, preservation, and analysis of classical and emerging flame retardants and plasticizers i.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. (n.d.). EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene.
  • Thermo Fisher Scientific. (n.d.). Fisher Esterification Synthesis of Isopentyl Acetate (Banana oil): picoSpin 45.
  • Phenyl Ethyl Isobutyrate: Revolutionizing Fragrance Fixation in Modern Perfumery. (2024, December 10).
  • Wikipedia. (n.d.). Isovaleric acid.
  • Google Patents. (n.d.). EP3307231A1 - Fragrance compositions and uses thereof.
  • ResearchGate. (2016, October 25). (PDF) Analytical Techniques for Scientists.
  • NIST WebBook. (n.d.). Propanoic acid, 2-methyl-, 3-methylbutyl ester.

Sources

Exploratory

Thermodynamic Properties of 3-Methylpentyl Isobutyrate: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of 3-Methylpentyl isobutyrate (CAS No. 84254-84-2).

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of 3-Methylpentyl isobutyrate (CAS No. 84254-84-2). While direct experimental data for this specific ester is limited in publicly accessible literature, this document serves as a robust framework for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings, established experimental methodologies for property determination, and the significance of these properties in practical applications. By leveraging data from structurally similar esters, this guide offers valuable insights and predictive context.

Introduction to 3-Methylpentyl Isobutyrate

3-Methylpentyl isobutyrate is an organic ester with the molecular formula C₁₀H₂₀O₂ and a molecular weight of approximately 172.27 g/mol .[1] It is recognized for its characteristic fruity aroma and finds applications in the food, fragrance, and pharmaceutical industries.[2] In the context of drug development, understanding the thermodynamic properties of such molecules is critical for process optimization, formulation design, and ensuring the stability and efficacy of pharmaceutical products. The "magic methyl" effect, where the addition of a methyl group can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, underscores the importance of precise characterization of even seemingly simple molecules.[3]

Molecular Structure:

Caption: Chemical structure of 3-Methylpentyl isobutyrate.

Core Thermodynamic Properties and Their Significance

The thermodynamic properties of a compound govern its behavior in various physical and chemical processes. For 3-Methylpentyl isobutyrate, the following properties are of paramount importance:

  • Vapor Pressure: Influences evaporation rates, which is critical for purification processes like distillation, and for understanding inhalation exposure in manufacturing settings.

  • Enthalpy of Vaporization (ΔHvap): The energy required to transform the liquid into a gas. This is a key parameter in designing and optimizing distillation and drying processes.

  • Heat Capacity (Cp): Represents the amount of heat required to raise the temperature of the substance. It is essential for heat transfer calculations in reactors and storage vessels.

  • Density (ρ): A fundamental physical property required for mass transfer calculations and equipment sizing.

  • Solubility and Partition Coefficient (logP): These properties are crucial in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[1][4]
Molecular Weight 172.27 g/mol [1][4]
Boiling Point 185.00 °C @ 760.00 mm Hg (estimated)[4]
Vapor Pressure 0.700000 mmHg @ 25.00 °C (estimated)[4]
Flash Point 149.00 °F (65.20 °C) (estimated)[4]
logP (o/w) 3.530 (estimated)[4]
Water Solubility 44.59 mg/L @ 25 °C (estimated)[4]

Theoretical Framework: Understanding Ester Thermodynamics

The thermodynamic properties of esters are primarily influenced by their molecular structure. Small esters have boiling points similar to aldehydes and ketones with the same number of carbon atoms due to their polar nature, which leads to dipole-dipole interactions and van der Waals dispersion forces.[5] However, they cannot form hydrogen bonds with each other, resulting in significantly lower boiling points compared to carboxylic acids of similar size.[5]

The solubility of esters in water decreases as the carbon chain length increases.[5] This is because the nonpolar hydrocarbon portion of the molecule disrupts the strong hydrogen bonds between water molecules, making solvation less energetically favorable.[5]

Experimental Determination of Thermodynamic Properties

To obtain accurate thermodynamic data for 3-Methylpentyl isobutyrate, experimental measurements are essential. The following section details established protocols for determining key properties.

Vapor Pressure and Enthalpy of Vaporization

Methodology: Correlation Gas Chromatography (CGC)

Correlation Gas Chromatography is a powerful technique for determining the vapor pressures and enthalpies of vaporization of organic compounds.[6]

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5).

  • Calibration: A series of n-alkanes with well-documented vapor pressures and enthalpies of vaporization are injected individually to determine their retention times.

  • Sample Analysis: 3-Methylpentyl isobutyrate is injected under the same chromatographic conditions.

  • Data Analysis: The retention time of the analyte is used to calculate its vapor pressure and enthalpy of vaporization by correlating it with the data from the n-alkane standards.

G cluster_prep Sample Preparation & Calibration cluster_gc Gas Chromatography cluster_analysis Data Analysis Prep Prepare n-alkane standards and 3-Methylpentyl isobutyrate solution GC_Inject Inject standards and sample into GC-FID Prep->GC_Inject GC_Separate Separation on capillary column GC_Inject->GC_Separate GC_Detect Detection by FID GC_Separate->GC_Detect GetData Obtain retention times GC_Detect->GetData Correlate Correlate retention times with known properties of standards GetData->Correlate Calculate Calculate Vapor Pressure and Enthalpy of Vaporization Correlate->Calculate

Caption: Workflow for determining vapor pressure and enthalpy of vaporization using CGC.

Heat Capacity

Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids.[7]

Experimental Protocol:

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: A known mass of 3-Methylpentyl isobutyrate is hermetically sealed in an aluminum pan. An empty pan is used as a reference.

  • Measurement:

    • A baseline is recorded with two empty pans.

    • A standard material with a known heat capacity (e.g., sapphire) is run.

    • The sample is run under the same temperature program.

  • Data Analysis: The heat flow difference between the sample and the reference is used to calculate the specific heat capacity as a function of temperature.

G cluster_setup DSC Setup cluster_measurement Measurement Sequence cluster_calc Calculation Calibrate Calibrate DSC Prepare Prepare sample, reference, and standard pans Calibrate->Prepare Run_Baseline Run baseline (empty pans) Prepare->Run_Baseline Run_Standard Run sapphire standard Run_Baseline->Run_Standard Run_Sample Run 3-Methylpentyl isobutyrate sample Run_Standard->Run_Sample Analyze Analyze heat flow curves Run_Sample->Analyze Calculate_Cp Calculate Specific Heat Capacity (Cp) Analyze->Calculate_Cp

Caption: Workflow for determining heat capacity using DSC.

Density

Methodology: Vibrating Tube Densimeter

A vibrating tube densimeter provides highly accurate density measurements for liquids.

Experimental Protocol:

  • Instrumentation: A calibrated vibrating tube densimeter with temperature control.

  • Calibration: The instrument is calibrated using two standards of known density (e.g., dry air and pure water).

  • Measurement: The sample chamber is filled with 3-Methylpentyl isobutyrate, and the instrument measures the oscillation period of the vibrating tube at various temperatures.

  • Data Analysis: The density is calculated from the oscillation period and the calibration constants.

Predictive Models and Comparative Analysis

In the absence of direct experimental data, group contribution methods and data from structurally similar compounds can provide valuable estimations. For instance, the thermodynamic properties of isoamyl isobutyrate (3-methylbutyl isobutyrate) and pentyl isobutyrate can serve as useful comparators.

CompoundMolecular FormulaBoiling Point (°C)Enthalpy of Vaporization (kJ/mol)
3-Methylpentyl isobutyrate C₁₀H₂₀O₂185 (est.)N/A
Isoamyl isobutyrate C₉H₁₈O₂~16951.7 ± 1.6[6]
Pentyl isobutyrate C₉H₁₈O₂176.5N/A

The slightly larger size and different branching of 3-methylpentyl isobutyrate compared to isoamyl isobutyrate would be expected to result in a slightly higher boiling point and enthalpy of vaporization due to increased van der Waals forces.

Conclusion and Future Directions

A thorough understanding of the thermodynamic properties of 3-Methylpentyl isobutyrate is essential for its effective application in research, drug development, and industrial processes. This guide has provided a comprehensive framework encompassing the theoretical basis, established experimental protocols, and the significance of these properties. While direct experimental data remains sparse, the methodologies outlined herein provide a clear path for researchers to obtain the necessary data. Future work should focus on the experimental determination of the key thermodynamic properties of 3-Methylpentyl isobutyrate to create a complete and validated dataset. This will enable more precise process modeling, formulation design, and a deeper understanding of its behavior in various applications.

References

  • American Chemical Society. (2022, May 27). Determination of Thermodynamic Properties for the Esterification of Levulinic Acid with 1-Butene. Industrial & Engineering Chemistry Research. [Link]

  • ResearchGate. (n.d.). Experimental Determination of Isobaric Heat Capacity for Ethanol and Fatty Acid Alkyl Ester Mixtures at Pressures up to 20 MPa. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 3-methylbutyl ester (CAS 2050-01-3). [Link]

  • FlavScents. (n.d.). 3-methyl pentyl isobutyrate. [Link]

  • National Center for Biotechnology Information. (2020, February 11). Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials. PMC. [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-methyl-, 3-methylbutyl ester. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography. [Link]

  • LookChem. (n.d.). Pentyl isobutyrate. [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl isobutyrate (CAS 547-63-7). [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl isobutyrate. NIST WebBook. [Link]

  • Global Substance Registration System. (n.d.). 3-METHYLPENTYL ISOBUTYRATE. [Link]

  • Inxight Drugs. (n.d.). 3-Methylpentyl isobutyrate. [Link]

  • Occupational Safety and Health Administration. (n.d.). ISOBUTYL ISOBUTYRATE. [Link]

  • Journal of Physical and Chemical Reference Data. (2010, March 31). Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement II. [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. [Link]

  • A-Level Chemistry. (n.d.). Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. [Link]

  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • COCONUT - Natural Products. (2024, May 17). cnp0354997.0: methyl isobutyrate. [Link]

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Foundational

3-Methylpentyl Isobutyrate Biosynthesis in Plants: Mechanistic Pathways and Analytical Workflows

Executive Summary Branched-chain esters (BCEs) are critical secondary metabolites in plants, dictating the organoleptic properties and ecological interactions of numerous species. Among these, 3-methylpentyl isobutyrate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Branched-chain esters (BCEs) are critical secondary metabolites in plants, dictating the organoleptic properties and ecological interactions of numerous species. Among these, 3-methylpentyl isobutyrate is a highly specialized, structurally complex BCE predominantly found in the essential oils of Asteraceae species, most notably Chamaemelum nobile (Roman chamomile) .

Unlike simple acetate esters, the biosynthesis of 3-methylpentyl isobutyrate requires the convergence of two distinct branched-chain amino acid (BCAA) degradation pathways. This whitepaper deconstructs the enzymatic cascade responsible for its formation, detailing the +1 carbon homologation required for the alcohol moiety, the generation of the acyl-CoA donor, and the terminal esterification. Furthermore, it provides field-proven, self-validating experimental protocols for pathway elucidation and enzyme characterization.

Core Biosynthetic Pathways: A Mechanistic Breakdown

The biosynthesis of 3-methylpentyl isobutyrate is a bipartite process. It requires the independent generation of an acyl donor (isobutyryl-CoA ) and an alcohol acceptor (3-methylpentanol ), which are subsequently condensed. Both precursors originate from BCAA catabolism, a process tightly regulated during flower development and fruit ripening .

Acyl Donor Synthesis: Valine Catabolism to Isobutyryl-CoA

The isobutyrate moiety is derived directly from L-Valine .

  • Transamination: L-Valine is transaminated by Branched-Chain Aminotransferase (BCAT) to form α -ketoisovalerate.

  • Oxidative Decarboxylation: The branched-chain α -keto acid dehydrogenase complex (BCKDH) oxidatively decarboxylates α -ketoisovalerate, utilizing NAD + and Coenzyme A, to yield isobutyryl-CoA . This high-energy thioester serves as the acyl donor for the final esterification step .

Alcohol Acceptor Synthesis: Isoleucine Homologation to 3-Methylpentanol

The formation of the 3-methylpentyl moiety is biochemically intricate. Direct decarboxylation and reduction of the L-Isoleucine keto-acid (3-methyl-2-oxopentanoic acid) yields a C5 alcohol (2-methylbutanol). Because 3-methylpentanol is a C6 alcohol, the plant must employ a +1 carbon homologation cycle prior to decarboxylation, analogous to the chain elongation seen in glucosinolate biosynthesis .

  • Transamination: L-Isoleucine is converted to 3-methyl-2-oxopentanoic acid via BCAT.

  • Homologation: α -Isopropylmalate synthase (IPMS) catalyzes the condensation of the keto-acid with Acetyl-CoA. Following isomerization and oxidative decarboxylation, the chain is extended by one methylene group, yielding 4-methyl-2-oxohexanoic acid .

  • Decarboxylation & Reduction: A keto-acid decarboxylase (KDC) converts the elongated keto-acid to 3-methylpentanal, which is immediately reduced by an alcohol dehydrogenase (ADH) to 3-methylpentanol .

Terminal Esterification: Alcohol Acyltransferase (AAT)

The final step is catalyzed by an Alcohol Acyltransferase (AAT) , a member of the BAHD acyltransferase superfamily. AAT utilizes a conserved catalytic histidine to abstract a proton from the hydroxyl group of 3-methylpentanol. The resulting alkoxide acts as a nucleophile, attacking the thioester carbonyl carbon of isobutyryl-CoA, forming 3-methylpentyl isobutyrate and releasing free CoA.

G Val L-Valine BCAT1 BCAT Val->BCAT1 KIV α-Ketoisovalerate BCKDH BCKDH KIV->BCKDH IsoCoA Isobutyryl-CoA (Acyl Donor) AAT AAT (BAHD Family) IsoCoA->AAT Ile L-Isoleucine BCAT2 BCAT Ile->BCAT2 KMV 3-Methyl-2-oxopentanoic acid IPMS IPMS Cascade KMV->IPMS MOH 4-Methyl-2-oxohexanoic acid (+1C Homologation) KDC KDC MOH->KDC MPA 3-Methylpentanal ADH ADH MPA->ADH MPO 3-Methylpentanol (Alcohol Acceptor) MPO->AAT Ester 3-Methylpentyl isobutyrate BCAT1->KIV BCKDH->IsoCoA BCAT2->KMV IPMS->MOH KDC->MPA ADH->MPO AAT->Ester

Fig 1: Mechanistic biosynthesis of 3-methylpentyl isobutyrate via BCAA degradation and homologation.

Quantitative Profiling & Enzyme Kinetics

To understand the metabolic flux, it is crucial to benchmark the enzymes involved and the natural abundance of these esters in model plants like C. nobile. While German chamomile (Matricaria recutita) is dominated by terpenoids, Roman chamomile is uniquely characterized by its high ester content, driven by specialized co-expression networks .

Table 1: Key Enzymes in the Biosynthetic Cascade
Enzyme ClassGene Family / SuperfamilySubstrateProductRole in Pathway
BCAT Aminotransferases (Class IV)L-Valine / L-Isoleucine α -Keto acidsInitiates BCAA degradation
BCKDH Dehydrogenase Complex α -KetoisovalerateIsobutyryl-CoAGenerates the acyl-CoA donor
IPMS α -Isopropylmalate Synthase3-Methyl-2-oxopentanoate4-Methyl-2-oxohexanoate+1 Carbon chain elongation
AAT BAHD AcyltransferasesIsobutyryl-CoA + 3-Methylpentanol3-Methylpentyl isobutyrateTerminal esterification
Table 2: Typical Branched-Chain Ester Profile in C. nobile Essential Oil

(Data summarized from hydro-distilled floral extracts during full flowering)

CompoundCarbon Backbone OriginRelative Abundance (%)
3-Methylpentyl angelateIsoleucine (Alcohol) / Isoleucine (Acyl)20.11 - 27.56%
Isobutyl angelateValine (Alcohol) / Isoleucine (Acyl)4.84 - 6.79%
3-Methylpentyl isobutyrate Isoleucine (Alcohol) / Valine (Acyl) 4.29 - 6.64%

Experimental Methodologies (Self-Validating Protocols)

To empirically validate this pathway, researchers must isolate the variables. Endogenous pools of BCAAs can confound standard metabolic profiling. Therefore, we utilize Stable Isotope Flux Analysis coupled with In Vitro Enzyme Assays . These protocols are designed as self-validating systems: internal standards and negative controls are hardcoded into the workflow to ensure data integrity.

Protocol 1: Stable Isotope Labeling ( 13 C) & Flux Analysis

Purpose: To prove the direct causality between L-Isoleucine/L-Valine pools and ester formation.

  • Tissue Preparation: Excise flower heads of C. nobile at the early flowering stage (when AAT expression peaks). Sterilize and equilibrate in a liquid MS (Murashige and Skoog) basal medium for 2 hours.

  • Isotope Feeding: Spike the medium with 5 mM of uniformly labeled [U- 13 C]-L-Isoleucine and[U- 13 C]-L-Valine.

    • Self-Validation Step: Maintain a parallel control group fed with unlabeled amino acids to establish baseline isotopic distribution.

  • Incubation: Incubate for 24–48 hours under a 16h/8h light/dark cycle at 22°C to allow metabolic incorporation.

  • Extraction: Perform Solid-Phase Microextraction (SPME) using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber exposed to the headspace of the crushed tissue for 30 minutes at 40°C.

  • GC-MS/MS Analysis: Desorb the fiber in the GC inlet. Monitor the mass shift of the target ester. Unlabeled 3-methylpentyl isobutyrate has a molecular weight of 172 g/mol . Incorporation of 13 C from both precursors will result in an isotopologue mass shift corresponding to the number of labeled carbons incorporated, confirming the biosynthetic route.

Protocol 2: In Vitro AAT Enzyme Activity Assay

Purpose: To validate the specific activity and substrate preference of the terminal BAHD acyltransferase.

  • Protein Expression: Clone the candidate AAT gene (identified via transcriptomics) into a pET-28a vector and express in E. coli BL21(DE3). Purify the His-tagged recombinant protein using Ni-NTA affinity chromatography.

  • Assay Mixture: In a 2 mL glass vial, combine:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM Isobutyryl-CoA

    • 5 mM 3-Methylpentanol

    • 10 µg purified AAT enzyme

  • Self-Validation Controls:

    • Negative Control: Substitute active enzyme with heat-denatured (boiled) AAT.

    • Internal Standard: Add 10 µg of nonyl acetate (to quantify extraction efficiency).

  • Reaction & Extraction: Incubate at 30°C for 30 minutes. Terminate the reaction by adding 500 µL of hexane. Vortex vigorously for 1 minute to extract the hydrophobic ester product.

  • Quantification: Analyze the hexane layer via GC-FID or GC-MS. Calculate the specific activity (pkat/mg protein) based on the peak area ratio of 3-methylpentyl isobutyrate to the nonyl acetate internal standard.

W S1 1. Plant Tissue Cultivation (C. nobile flower heads) S2 2. Stable Isotope Feeding (13C-Valine / 13C-Isoleucine) S1->S2 S3 3. Metabolite Extraction (SPME / Solvent Extraction) S2->S3 S4 4. GC-MS/MS Analysis (Isotopologue Profiling) S3->S4 S5 5. AAT Enzyme Assay (Recombinant Protein + Substrates) S4->S5 Target Validation

Fig 2: Experimental workflow for stable isotope tracing and AAT enzyme validation.

Conclusion

The biosynthesis of 3-methylpentyl isobutyrate exemplifies the metabolic plasticity of plants. By hijacking the BCAA degradation pathway and coupling it with a +1 carbon homologation mechanism, plants like Chamaemelum nobile can generate highly specific, volatile semiochemicals. Understanding this pathway not only aids in the agricultural optimization of essential oil yields but also provides a blueprint for the synthetic biology production of complex flavor and fragrance compounds in microbial cell factories.

References

  • Baranauskienė, R., et al. (2022). "Valorisation of Roman chamomile (Chamaemelum nobile L.) herb by comprehensive evaluation of hydrodistilled aroma and residual non-volatile fractions." Food Research International. URL:[Link]

  • Tai, Y., et al. (2020). "Analysis of terpenoid biosynthesis pathways in German chamomile (Matricaria recutita) and Roman chamomile (Chamaemelum nobile) based on co-expression networks." Genomics. URL:[Link]

  • Liang, Y., et al. (2023). "The dissection of tomato flavor: biochemistry, genetics, and omics." Frontiers in Plant Science. URL:[Link]

  • Rodriguez, G. M., et al. (2014). "Expanding ester biosynthesis in Escherichia coli." Nature Chemical Biology. URL:[Link]

  • Blažević, I., et al. (2020). "Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities." Molecules. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis, Isolation, and Purification of 3-Methylpentyl Isobutyrate

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Protocol & Application Guide Executive Summary 3-Methylpentyl isobutyrate (CAS RN: 84254-84-2) is a branched aliphatic e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Protocol & Application Guide

Executive Summary

3-Methylpentyl isobutyrate (CAS RN: 84254-84-2) is a branched aliphatic ester characterized by its distinct fruity and green olfactory notes. It is widely utilized as a specialized building block in fragrance formulation, flavor chemistry, and as a lipophilic intermediate in pharmaceutical development[1][2]. This application note provides a comprehensive, field-proven methodology for the bench-scale synthesis and purification of 3-methylpentyl isobutyrate, prioritizing high yield, safety, and analytical purity.

Mechanistic Principles & Route Selection

While traditional Fischer esterification (reacting 3-methyl-1-pentanol with isobutyric acid) is common, it is a thermodynamically equilibrium-controlled process. The accumulation of water drives the reaction backward, necessitating continuous water removal (e.g., via a Dean-Stark apparatus) to achieve viable conversions[3].

To bypass this thermodynamic limitation, this protocol utilizes the Acyl Chloride Route . By reacting 3-methyl-1-pentanol with isobutyryl chloride in the presence of a non-nucleophilic base (such as pyridine), the reaction is transformed into an irreversible, kinetically driven pathway[4][5].

Causality of Reagent Selection:

  • Isobutyryl Chloride: Acts as a highly reactive electrophile, ensuring complete conversion of the alcohol[6].

  • Pyridine (Base): Serves a dual purpose. First, it acts as an acid scavenger to neutralize the highly corrosive hydrogen chloride (HCl) byproduct[6]. Second, it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which accelerates the nucleophilic attack by the sterically hindered 3-methyl-1-pentanol.

Experimental Protocol: Acylation Workflow

Note: Isobutyryl chloride is highly reactive and corrosive. Perform all operations in a well-ventilated fume hood using anhydrous techniques[6].

Step 1: System Preparation
  • In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 100 mmol (10.22 g) of 3-methyl-1-pentanol in 50 mL of anhydrous dichloromethane (DCM).

  • Add 120 mmol (9.49 g, ~9.7 mL) of anhydrous pyridine to the solution.

    • Causality: A 1.2x stoichiometric excess of base ensures complete neutralization of the generated HCl, preventing acid-catalyzed degradation of the newly formed ester[5].

Step 2: Electrophile Addition
  • Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Load an addition funnel with 110 mmol (11.72 g, ~11.6 mL) of[6].

  • Add the isobutyryl chloride dropwise over 20 minutes.

    • Causality: Acyl chloride acylation is highly exothermic. Dropwise addition at 0 °C prevents solvent boil-off and suppresses the formation of unwanted ketene side-products[4].

Step 3: Reaction Maturation (Self-Validating Step)
  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours under a continuous nitrogen atmosphere.

    • Self-Validation: As the reaction proceeds, a dense, white precipitate will form in the flask. This is pyridinium hydrochloride . The visual accumulation of this salt is a direct, real-time indicator that the acylation is successfully occurring and the base is actively scavenging the HCl byproduct.

  • Monitor completion via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate solvent system, visualizing the disappearance of the alcohol spot.

Purification & Isolation Strategies

Liquid-Liquid Extraction
  • Quenching: Pour the crude reaction mixture into a separatory funnel containing 50 g of crushed ice and 50 mL of cold 1M HCl.

    • Causality: The ice controls the exothermic hydrolysis of any unreacted isobutyryl chloride. The HCl protonates residual pyridine, converting it into a water-soluble pyridinium salt and forcing it into the aqueous phase[7].

  • Phase Separation: Extract and isolate the lower organic (DCM) layer. Wash the aqueous layer once more with 20 mL of DCM and combine the organic fractions.

  • Neutralization (Self-Validating): Wash the combined organic layer with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

    • Self-Validation: Vigorous gas evolution (CO₂) will occur as residual acids are neutralized. Continue washing with fresh NaHCO₃ until gas evolution ceases and the aqueous wash tests at pH ~7-8.

  • Drying: Wash the organic phase with 50 mL of brine (to remove dissolved water), then dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solution via rotary evaporation to yield the crude ester oil.

Fractional Vacuum Distillation

Due to the molecular weight (172.26 g/mol ) and the branched aliphatic nature of 3-methylpentyl isobutyrate, vacuum distillation is the authoritative method for final purification. Distill the crude oil under reduced pressure (e.g., ~5-10 mmHg). The pure ester will distill as a clear, colorless liquid, leaving behind high-boiling impurities and polymerized byproducts[4][7].

Workflow Visualization

G R1 3-Methyl-1-pentanol + Isobutyryl Chloride Rxn Acylation Reaction (Pyridine, DCM, 0°C to RT) R1->Rxn N2 atm, Dropwise Quench Quench & Phase Separation (Ice / 1M HCl) Rxn->Quench 2-4 hrs Wash Neutralization & Washing (Sat. NaHCO3, Brine) Quench->Wash Organic Phase Dry Drying & Concentration (Na2SO4, Rotovap) Wash->Dry Purify Purification (Vacuum Distillation) Dry->Purify Crude Oil Prod 3-Methylpentyl isobutyrate (Pure Product) Purify->Prod >98% Purity

Workflow for the synthesis and purification of 3-methylpentyl isobutyrate via acyl chloride.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements and physical properties for a standard 100 mmol scale synthesis[1][6][8][9].

Reagent / ProductMolecular Weight ( g/mol )EquivalentsAmount (100 mmol scale)Density (g/mL)Role
3-Methyl-1-pentanol 102.181.010.22 g (~12.5 mL)~0.82Nucleophile
Isobutyryl Chloride 106.551.111.72 g (~11.6 mL)1.01Electrophile
Pyridine 79.101.29.49 g (~9.7 mL)0.98Base / Catalyst
Dichloromethane 84.93-50.0 mL1.33Solvent
3-Methylpentyl isobutyrate 172.261.0 (Theoretical)17.23 g (Expected: ~15.5 g)~0.86Target Product

Analytical Validation Parameters

To verify the structural integrity and purity of the synthesized 3-methylpentyl isobutyrate, the following analytical markers should be confirmed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum must exhibit a molecular ion peak at m/z 172, with characteristic fragmentation patterns corresponding to the loss of the isobutyrate radical.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Successful conversion is validated by the complete disappearance of the broad O-H stretching band (~3300 cm⁻¹) from the starting alcohol, and the emergence of a strong, sharp ester carbonyl (C=O) stretch at ~1735 cm⁻¹ and a C-O stretch at ~1150 cm⁻¹.

  • ¹H NMR Spectroscopy (CDCl₃): Look for the diagnostic septet of the isobutyrate methine proton (-CH(CH₃)₂) at approximately 2.5 ppm, and the triplet-like multiplet of the esterified -CH₂-O- protons shifted downfield to ~4.1 ppm.

References

  • Title: 3-Methylpentyl 2-methylpropanoate (CAS RN: 84254-84-2) Source: CAS Common Chemistry URL: [Link]

  • Title: Aliphatic and Aromatic β-Keto Esters from Monoethyl Malonate (Isobutyryl Chloride Protocol) Source: Organic Syntheses URL: [Link]

Sources

Application

Application Note: 3-Methylpentyl Isobutyrate as a Reference Standard in Volatile Flavor Profiling

Executive Summary & Mechanistic Rationale 3-Methylpentyl isobutyrate (3-MPI), chemically designated as 3-methylpentyl 2-methylpropanoate, is a branched aliphatic ester characterized by a distinctive fruity organoleptic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3-Methylpentyl isobutyrate (3-MPI), chemically designated as 3-methylpentyl 2-methylpropanoate, is a branched aliphatic ester characterized by a distinctive fruity organoleptic profile[1]. Within analytical chemistry and pharmaceutical drug development, 3-MPI serves a dual, high-value purpose: it acts as a target calibration standard for authenticating natural herbal extracts such as Roman Chamomile (Anthemis nobilis)[2], and it functions as a highly reliable Internal Standard (IS) for quantifying volatile release kinetics in flavor-masked oral suspensions.

Causality of Selection: The selection of 3-MPI as an analytical standard is driven by its thermodynamic stability and favorable partition coefficient[1]. Unlike highly volatile short-chain esters that may co-elute with extraction solvents, or heavy terpenes that suffer from peak broadening, 3-MPI elutes in an optimal mid-polar chromatographic window. Furthermore, it lacks highly reactive functional groups (such as unhindered aldehydes), preventing thermal degradation during high-temperature Gas Chromatography-Mass Spectrometry (GC-MS) desorption[3].

Physicochemical & Chromatographic Profile

Understanding the physical properties of 3-MPI is critical for optimizing extraction efficiencies, particularly when designing Headspace Solid-Phase Microextraction (HS-SPME) methodologies.

Table 1: Physicochemical Properties of 3-Methylpentyl Isobutyrate

PropertyValueScientific Implication
CAS Number 84254-84-2[1]Unique identifier for reference standard procurement.
Molecular Formula C10H20O2[1]Dictates the target molecular ion (m/z 172.27) for MS detection.
Boiling Point ~185.00 °C[1]Requires GC inlet temperatures ≥ 220°C for complete flash vaporization.
Vapor Pressure 0.70 mmHg (@ 25°C)[1]Ideal for headspace generation at moderate heating (40-60°C).
LogP (o/w) ~3.53[1]High affinity for non-polar SPME fibers (e.g., PDMS).

Analytical Workflow

The following diagram illustrates the integration of 3-MPI into a standard GC-MS pipeline for flavor profiling and formulation assessment.

Analytical_Workflow Step1 Matrix Preparation (API + Excipients) Step2 Standard Addition (3-MPI as IS or Target) Step1->Step2 Step3 HS-SPME Extraction (DVB/CAR/PDMS) Step2->Step3 Step4 Thermal Desorption (GC Inlet @ 250°C) Step3->Step4 Step5 GC-MS Analysis (EI Mode, Target Ions) Step4->Step5 Step6 Data Processing & Release Kinetics Step5->Step6

Fig 1: HS-SPME GC-MS workflow for flavor profiling using 3-Methylpentyl isobutyrate.

Experimental Protocols

Protocol 1: Preparation of Primary Standards & System Suitability

This protocol establishes a self-validating calibration curve for 3-MPI, ensuring instrument readiness before complex matrix analysis.

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of high-purity 3-MPI reference standard.

  • Dissolve in 10.0 mL of GC-grade Hexane to yield a 1.0 mg/mL (1000 ppm) primary stock.

  • Causality: Hexane is chosen over methanol to prevent transesterification of the isobutyrate group during long-term storage, which would artificially lower the standard's concentration over time.

Step 2: Working Standards & Matrix Matching

  • Dilute the primary stock serially to create working standards ranging from 1.0 to 100 µg/mL.

  • Self-Validating Check: Spike the lowest calibration standard (1.0 µg/mL) into a blank formulation matrix. If the signal-to-noise (S/N) ratio is < 10, the matrix is causing ion suppression or binding the analyte. This triggers an automatic method adjustment, necessitating the use of HS-SPME instead of direct liquid injection.

Protocol 2: HS-SPME GC-MS Method for Formulation Assessment

Used to assess the release of volatile masking agents in pharmaceutical suspensions or to quantify natural chamomile extracts[4], using 3-MPI as the Internal Standard.

Step 1: Sample Equilibration

  • Transfer 2.0 mL of the liquid formulation into a 10 mL headspace vial.

  • Add 10 µL of the 50 µg/mL 3-MPI working standard.

  • Seal with a PTFE/silicone septum and incubate at 40°C for 15 minutes with agitation (250 rpm).

  • Causality: Equilibrating at 40°C mimics physiological oral temperature. This provides a biologically relevant profile of flavor release while preventing the thermal degradation of heat-sensitive Active Pharmaceutical Ingredients (APIs).

Step 2: Headspace Extraction

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.

  • Causality: The tri-phase fiber is selected because the Polydimethylsiloxane (PDMS) layer effectively traps non-polar esters like 3-MPI, while the Carboxen/Divinylbenzene (CAR/DVB) layers capture highly volatile, lower-molecular-weight off-notes (e.g., residual solvents or bitter API degradants)[3].

Step 3: Thermal Desorption & GC-MS Acquisition

  • Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode).

  • Self-Validating Check: Monitor the chromatogram for peak tailing of 3-MPI. Tailing indicates incomplete desorption or inlet liner contamination, serving as an immediate diagnostic flag requiring liner replacement before proceeding with the batch.

Data Acquisition & Quality Control

Accurate quantification relies on specific MS parameters. Because 3-MPI naturally occurs alongside other structurally similar esters in botanical extracts[5], precise ion targeting is mandatory to prevent false-positive integration.

Table 2: GC-MS Method Parameters & Target Ions

ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (30m x 0.25mm x 0.25µm)Provides optimal resolution for branched aliphatic esters and epoxyfarnesanes[3].
Oven Program 40°C (2 min) → 5°C/min to 200°C → 20°C/min to 280°CThe gradual initial ramp ensures baseline separation of 3-MPI from isobaric matrix components.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention indices across analytical runs.
Ionization Electron Impact (EI), 70 eVStandard ionization energy required for reproducible fragmentation libraries.
Quantifier Ion m/z 71Represents the stable isobutyryl cation, highly specific to isobutyrates.
Qualifier Ions m/z 89, m/z 43, m/z 172Confirms peak identity; m/z 172 represents the intact molecular ion (M+)[5].

Sources

Method

"application of 3-Methylpentyl isobutyrate in flavor chemistry research"

Application Note: Profiling and Utilization of 3-Methylpentyl Isobutyrate in Flavor Chemistry and Pharmaceutical Formulation Chemical Profiling and Mechanistic Role 3-Methylpentyl isobutyrate (CAS 84254-84-2), also known...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Profiling and Utilization of 3-Methylpentyl Isobutyrate in Flavor Chemistry and Pharmaceutical Formulation

Chemical Profiling and Mechanistic Role

3-Methylpentyl isobutyrate (CAS 84254-84-2), also known as 3-methylpentyl 2-methylpropanoate, is a highly volatile branched-chain ester characterized by a dominant fruity, green, and apple-like organoleptic profile . Naturally occurring in the essential oil of Roman chamomile (Anthemis nobilis L.), it has become a molecule of high interest in advanced flavor chemistry and natural product research .

Causality in Drug Development: Patient compliance—especially in pediatric and geriatric populations—is heavily dependent on the palatability of liquid formulations. 3-Methylpentyl isobutyrate acts as a potent olfactory distractor. Because retronasal olfaction accounts for up to 80% of perceived flavor, introducing a highly volatile, high-affinity odorant like this ester effectively outcompetes bitter taste receptor (T2R) signals at the cognitive integration level in the brain, masking astringent Active Pharmaceutical Ingredients (APIs).

Analytical Strategy: Causality Behind the Workflow

To accurately quantify the sensory impact of 3-Methylpentyl isobutyrate in a complex matrix, researchers must isolate the volatile fraction without altering its chemical structure.

  • Extraction via HS-SPME : Headspace Solid-Phase Microextraction (HS-SPME) is selected over simultaneous distillation-extraction (SDE) because it operates at lower temperatures. This prevents the thermal hydrolysis of the ester bond and avoids the formation of heat-induced artifacts, ensuring the extracted profile perfectly mirrors the formulation's true headspace .

  • Detection via GC-MS/O : Gas Chromatography coupled with Mass Spectrometry and Olfactometry (GC-MS/O) is the gold standard for flavor profiling. While MS provides definitive structural identification, it cannot quantify human sensory perception. Olfactometry bridges this gap by splitting the GC effluent, allowing a human assessor to evaluate the odor intensity of the ester exactly as it elutes .

Experimental Methodology & Protocols

Self-Validating System: This protocol incorporates an internal standard (octyl propanoate) to validate extraction efficiency, correct for matrix effects, and ensure run-to-run reproducibility.

Step 1: Sample Preparation and Matrix Spiking

  • Weigh exactly 5.0 g of the target formulation (e.g., liquid API suspension) into a 20 mL headspace vial.

  • Add 2.0 mL of saturated NaCl solution. Causality: The addition of salt decreases the solubility of the ester in the aqueous phase (the "salting-out" effect), thermodynamically driving 3-Methylpentyl isobutyrate into the headspace for higher extraction yields.

  • Spike the matrix with 10 µL of the internal standard (octyl propanoate, 100 µg/mL). Seal immediately with a PTFE/silicone septum.

Step 2: HS-SPME Extraction

  • Pre-incubate the vial at 40°C for 15 minutes under continuous agitation to reach liquid-gas thermodynamic equilibrium.

  • Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 40°C. Causality: The triple-phase fiber provides optimal recovery for branched-chain esters, capturing both low molecular weight volatiles and heavier semi-volatiles .

Step 3: GC-MS/O Analysis

  • Desorb the fiber in the GC injection port at 250°C for 3 minutes in splitless mode.

  • Utilize a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm) to achieve optimal separation of polar and semi-polar esters.

  • Set the oven temperature program: 40°C (hold 3 min), ramp at 5°C/min to 220°C (hold 5 min).

  • Route the column effluent through a pneumatic Deans switch, splitting the flow 1:1 between the Mass Spectrometer (transfer line at 250°C) and the Olfactometric Detection Port. Causality: The olfactometry port must be supplied with humidified air at 40°C to prevent the dehydration of the assessor's nasal mucosa during the run .

Step 4: Aroma Extract Dilution Analysis (AEDA)

  • Prepare serial dilutions (1:2, 1:4, 1:8, 1:16, etc.) of the extracted sample using dichloromethane.

  • Have a panel of trained assessors sniff the GC-O port for each sequential dilution.

  • Record the highest dilution at which the fruity/apple odor of 3-Methylpentyl isobutyrate is still perceptible. This value represents the Flavor Dilution (FD) factor, directly correlating to the compound's odor potency in the mixture.

Visualizing the Analytical Pathway

G Sample Sample Prep (API + Ester) SPME HS-SPME Extraction Sample->SPME Volatilization GC Capillary GC Separation SPME->GC Desorption Splitter Deans Switch Splitter GC->Splitter Eluent MS Mass Spec (MS) Chemical ID Splitter->MS 1:1 Flow Olf Olfactometry (O) Sensory Eval Splitter->Olf 1:1 Flow

GC-MS/O analytical workflow for 3-Methylpentyl isobutyrate flavor profiling.

Quantitative Data Summary

To benchmark 3-Methylpentyl isobutyrate against common flavor excipients, the following table summarizes its physicochemical and sensory metrics based on chromatographic profiling .

CompoundCAS NumberOdor DescriptorsGC Retention Index (Polar)Vapor Pressure (25°C)Typical FD Factor
3-Methylpentyl isobutyrate 84254-84-2Fruity, Green, Apple~11260.70 hPa128 - 256
Isoamyl acetate (Reference)123-92-2Banana, Sweet~10905.60 hPa64 - 128
Ethyl butyrate (Reference)105-54-4Pineapple, Cognac~104015.5 hPa256 - 512

Note: The high FD factor combined with a moderate vapor pressure makes 3-Methylpentyl isobutyrate an excellent sustained-release masking agent in liquid suspensions, outperforming highly volatile esters that dissipate too quickly from the matrix.

References

  • Title: Propanoic acid, 2-methyl-, 3-methylpentyl ester CAS# 84254-84-2: Odor profile, Molecular properties, Regulation. Source: Scent.vn URL: [Link]

  • Title: Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. Source: MDPI URL: [Link]

  • Title: Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Source: National Institutes of Health (NIH) / PMC URL: [Link]

Application

Application Notes &amp; Protocols: Quantitative Analysis of 3-Methylpentyl isobutyrate using Headspace Solid-Phase Microextraction (HS-SPME)

Abstract This technical guide provides a comprehensive methodology for the extraction and quantification of 3-Methylpentyl isobutyrate, a key semi-volatile ester, from a liquid matrix using Headspace Solid-Phase Microext...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive methodology for the extraction and quantification of 3-Methylpentyl isobutyrate, a key semi-volatile ester, from a liquid matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the foundational principles of HS-SPME, systematic parameter optimization, and a detailed, step-by-step protocol designed for robust and reproducible results. This document is intended for researchers, analytical scientists, and quality control professionals requiring a sensitive and solvent-free method for the analysis of volatile and semi-volatile organic compounds.

Introduction to HS-SPME for Volatile Ester Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a powerful and widely adopted sample preparation technique that combines extraction and preconcentration into a single, solvent-free step.[1] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) from various sample matrices.[2] The technique is based on the equilibrium-driven partitioning of an analyte between the sample, the gaseous phase above the sample (headspace), and a stationary phase coated onto a fused silica fiber.[1][3] After a defined extraction period, the fiber, now enriched with the target analyte, is retracted and transferred to the heated injection port of a gas chromatograph for thermal desorption and subsequent analysis.[3]

3-Methylpentyl isobutyrate is an ester that contributes to the aromatic profile of various natural products. Its analysis is critical in fields such as flavor and fragrance chemistry, food science, and environmental monitoring. The physicochemical properties of this compound make it an ideal candidate for HS-SPME analysis.

Analyte Profile: 3-Methylpentyl isobutyrate

A thorough understanding of the analyte's properties is fundamental to developing an effective HS-SPME method.

PropertyValueSource
Synonyms 3-methylpentyl 2-methylpropanoate[4]
CAS Number 84254-84-2[4]
Molecular Formula C₁₀H₂₀O₂[4]
Molecular Weight 172.27 g/mol [4]
Boiling Point ~185.0 °C (estimated)[4]
logP (o/w) ~3.53 (estimated)[4]
Vapor Pressure ~0.7 mmHg @ 25 °C (estimated)[4]
Nature Semi-volatile, relatively non-polar esterN/A

The compound's relatively high boiling point and logP value classify it as a semi-volatile organic compound, making headspace analysis feasible, especially with thermal and matrix-assisted extraction enhancement.

Core Principles and Method Development

The efficiency of HS-SPME is governed by several interdependent parameters that must be carefully optimized to achieve maximum sensitivity and reproducibility.[1][5] The goal is to favorably shift the equilibrium of 3-Methylpentyl isobutyrate from the sample matrix into the headspace and subsequently onto the SPME fiber.

SPME Fiber Selection: The Key to Selectivity

The choice of fiber coating is the most critical parameter in an SPME experiment, as it dictates the extraction efficiency based on the analyte's polarity and molecular weight. For a broad range of esters and other flavor compounds, a mixed-phase fiber is superior.

Recommendation: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is the optimal choice.[6][7]

  • Causality: This tri-phase coating offers a comprehensive extraction mechanism. The DVB phase effectively traps larger, aromatic, and moderately polar analytes; the CAR (Carboxen) micropores are ideal for adsorbing small, highly volatile compounds; and the PDMS phase absorbs non-polar compounds like 3-Methylpentyl isobutyrate through partitioning.[7][8] This combination ensures high affinity for the target analyte while also providing a broad profile of other potential volatiles in the sample.

Extraction Temperature: Balancing Volatility and Stability

Temperature directly influences the vapor pressure of the analyte. Increasing the sample temperature enhances the mass transfer of semi-volatile compounds into the headspace.[8]

Recommendation: 60 °C.

  • Causality: For semi-volatile esters like 3-Methylpentyl isobutyrate, elevated temperatures are necessary to increase their concentration in the headspace.[9] A temperature of 60 °C provides a significant boost in volatility without risking thermal degradation of the analyte or the sample matrix.[6][7] This parameter must be precisely controlled for run-to-run consistency.

Extraction Time: The Path to Equilibrium

The duration of fiber exposure to the headspace determines the amount of analyte adsorbed. While reaching full equilibrium provides the highest precision, it can be time-consuming. In practice, a pre-equilibrium condition is often used where extraction is stopped at a fixed time, ensuring high throughput and reproducibility.[1]

Recommendation: 10-minute incubation/equilibration followed by a 40-minute extraction.

  • Causality: An initial incubation period allows the sample to reach thermal equilibrium and for the headspace to become saturated with the analyte.[10] The subsequent 40-minute extraction time allows for sufficient partitioning of the analyte onto the fiber coating, providing a strong analytical signal.[5][10][11]

Agitation: Overcoming Diffusion Limits

A static sample can lead to depletion of the analyte in the boundary layer between the liquid and the headspace, slowing the extraction process.

Recommendation: 500 rpm.

  • Causality: Agitation continuously renews the sample surface, facilitating the efficient release of the analyte from the bulk matrix into the headspace and ensuring a homogenous concentration at the interface.[6] This accelerates the attainment of equilibrium and improves extraction efficiency.

Matrix Modification: The "Salting-Out" Effect

For aqueous samples, modifying the ionic strength of the matrix is a powerful tool for enhancing extraction efficiency. This is known as the "salting-out" effect.[12]

Recommendation: Addition of Sodium Chloride (NaCl) to a concentration of 20-30% (w/v) or until saturation.

  • Causality: Adding a salt like NaCl increases the ionic strength of the aqueous solution.[13] This reduces the solubility of non-polar and moderately polar organic compounds like 3-Methylpentyl isobutyrate, effectively "pushing" them out of the liquid phase and into the headspace.[6][14][15] This significantly increases the analyte concentration available for extraction by the SPME fiber, thereby improving method sensitivity.[13][15]

Visualization of Key Workflows

HS-SPME Analysis Workflow

The following diagram outlines the complete workflow from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_spme HS-SPME Extraction (Autosampler) cluster_gcms GC-MS Analysis cluster_data Data Processing p1 1. Aliquot Sample into 20 mL Vial p2 2. Add Internal Standard (IS) p1->p2 p3 3. Add NaCl (Salting-Out) p2->p3 p4 4. Seal Vial p3->p4 s1 5. Incubate & Agitate (e.g., 60°C, 10 min) p4->s1 s2 6. Expose Fiber (Extraction, 40 min) s1->s2 s3 7. Retract Fiber s2->s3 g1 8. Thermal Desorption in GC Injector (250°C) s3->g1 g2 9. Chromatographic Separation g1->g2 g3 10. Mass Spectrometry Detection (Scan or SIM) g2->g3 d1 11. Peak Integration (Analyte & IS) g3->d1 d2 12. Generate Calibration Curve d1->d2 d3 13. Quantify Concentration d2->d3

Caption: HS-SPME-GC-MS Workflow for 3-Methylpentyl isobutyrate.

Parameter Optimization Logic

This diagram illustrates the logical relationship between optimizing key HS-SPME parameters.

F Fiber Selection (DVB/CAR/PDMS) R Maximized & Reproducible Peak Response F->R Selectivity T Temperature (60°C) t Time (10+40 min) T->t Influences Equilibrium Rate T->R Increases Volatility t->R A Agitation (500 rpm) A->R Improves Mass Transfer S Salt Addition (NaCl) S->T S->R Enhances Partitioning

Caption: Interdependencies in HS-SPME method optimization.

Detailed Experimental Protocol

Instrumentation and Materials
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable mass selective detector.

  • HS-SPME Autosampler: For automation and precision. Manual extraction is possible but requires strict timing control.

  • SPME Fiber Assembly: DVB/CAR/PDMS, 50/30 µm film thickness (e.g., from Supelco/MilliporeSigma).

  • Headspace Vials: 20 mL, amber glass, with magnetic screw caps and PTFE/silicone septa.

  • Reagents: 3-Methylpentyl isobutyrate (≥98% purity), Internal Standard (IS) such as Methyl nonanoate or d6-geranyl acetate, Sodium Chloride (analytical grade), and solvent for standards (e.g., Methanol).

Preparation of Standards and Samples
  • Stock Standard Preparation: Accurately prepare a stock solution of 3-Methylpentyl isobutyrate (e.g., 1000 µg/mL) in methanol. Prepare a similar stock solution for the internal standard.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the stock solution into a matrix blank (e.g., deionized water) in 20 mL headspace vials. A typical range could be 1–200 µg/L.[6]

  • Internal Standard Spiking: Spike each standard and sample with the internal standard to a fixed final concentration (e.g., 50 µg/L).

  • Sample Preparation: Place 5.0 mL of the liquid sample into a 20 mL headspace vial. Add the internal standard.

  • Matrix Modification: To each vial (standards and samples), add 1.5 g of NaCl.

  • Vial Sealing: Immediately cap the vials tightly.

HS-SPME-GC-MS Procedure

The following tables summarize the optimized parameters for the entire analytical run.

Table 1: Optimized HS-SPME Parameters

Parameter Setting Rationale
Fiber Type DVB/CAR/PDMS, 50/30 µm Broad selectivity for volatile and semi-volatile esters.[6][7]
Incubation/Equil. Time 10 min Allows the sample to reach thermal equilibrium.[6]
Incubation/Equil. Temp. 60 °C Increases analyte vapor pressure.[6][9]
Agitation Speed 500 rpm Facilitates analyte transfer to the headspace.[6]
Extraction Time 40 min Ensures sufficient and reproducible analyte adsorption.[7][11]

| Extraction Temperature | 60 °C | Maintains high analyte concentration in the headspace. |

Table 2: GC-MS Operating Conditions

Parameter Setting
Injection Port Temp. 250 °C
Injection Mode Splitless (1 min)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Oven Program 40 °C (hold 2 min), ramp 5 °C/min to 180 °C, then ramp 15 °C/min to 250 °C (hold 2 min)
MS Transfer Line 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-300) for identification; SIM for quantification

| Quantifier/Qualifier Ions | To be determined from the mass spectrum of a pure standard |

Data Analysis and Quantification
  • Peak Identification: Identify the peaks for 3-Methylpentyl isobutyrate and the internal standard based on their retention times and mass spectra compared to pure standards.

  • Calibration Curve: For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the analyte concentration.

  • Linear Regression: Perform a linear regression on the calibration data. A correlation coefficient (R²) of >0.99 is desirable for a good linear fit.[11][16]

  • Sample Quantification: Calculate the peak area ratio for the unknown samples and determine their concentration using the regression equation from the calibration curve.[17]

Method Validation Principles

For use in a regulated environment, the method must be validated. Key parameters to assess include:

  • Linearity: Confirmed by the calibration curve's R² value.[11]

  • Limit of Detection (LOD) and Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) of low-level standards.[6]

  • Precision: Assessed by calculating the relative standard deviation (RSD) of replicate measurements (within-day and between-day).[16]

  • Accuracy/Recovery: Determined by analyzing spiked matrix samples at different concentrations and calculating the percentage recovery.[6][16]

Conclusion

This application note details a robust and highly sensitive HS-SPME-GC-MS method for the quantitative analysis of 3-Methylpentyl isobutyrate. By carefully selecting the SPME fiber and optimizing critical parameters such as extraction temperature, time, and matrix modification, this solvent-free approach provides an excellent alternative to traditional extraction techniques. The provided protocol serves as a validated starting point for routine analysis in research and quality control laboratories, offering both high performance and operational simplicity.

References

  • Taylor & Francis. (2021, December 16). Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer. [Link]

  • MDPI. (2024, January 11). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. [Link]

  • PMC. (2019, August 1). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. [Link]

  • PMC. (n.d.). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]

  • MDPI. (2024, July 5). Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.). [Link]

  • The Good Scents Company. (n.d.). 3-methyl pentyl isobutyrate. [Link]

  • ResearchGate. (2017, January 29). Selection of HS-SPME fiber for analyses of plant volatiles. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Salting-out effect of NaCl on the headspace SPME of naphthalene in.... [Link]

  • Cheméo. (n.d.). Chemical Properties of Methyl isobutyrate (CAS 547-63-7). [Link]

  • MDPI. (2023, January 8). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. [Link]

  • Journals@UC. (n.d.). Development of a Headspace-Solid Phase Micro Extraction Method for the Analysis of Volatile and Semi-Volatile Organic Compounds. [Link]

  • PubMed. (2015, August 28). A Salting Out System for Improving the Efficiency of the Headspace Solid-Phase Microextraction of Short and Medium Chain Free Fatty Acids. [Link]

  • LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. [Link]

  • ResearchGate. (n.d.). Validation of a HS-SPME-GC Method for Determining Higher Fatty Esters and Oak Lactones in White Rums. [Link]

  • Agilent. (n.d.). Use of Salt to Increase Analyte Concentration in SPME Headspace Applications. [Link]

  • LCGC International. (2023, November 1). Vacuum-Assisted Headspace Solid-Phase Microextraction Sampling Method for the Extraction of Semi-Volatile Compounds: An Overview. [Link]

  • MDPI. (2021, May 31). Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. [Link]

Sources

Method

"chiral separation of 3-Methylpentyl isobutyrate enantiomers"

An Application Note and Protocol for the Chiral Separation of 3-Methylpentyl isobutyrate Enantiomers Introduction In the pharmaceutical, fragrance, and food industries, the chirality of a molecule is of paramount importa...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Chiral Separation of 3-Methylpentyl isobutyrate Enantiomers

Introduction

In the pharmaceutical, fragrance, and food industries, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different physiological and pharmacological properties.[1] One enantiomer might be responsible for the desired therapeutic effect or characteristic flavor, while the other could be inert, less active, or even contribute to undesirable effects or off-flavors. 3-Methylpentyl isobutyrate (C₁₀H₂₀O₂) is a chiral ester with applications in these fields, making the ability to separate and quantify its enantiomers a critical requirement for quality control, research, and regulatory compliance.[2]

This application note provides a comprehensive guide for the enantioselective separation of 3-Methylpentyl isobutyrate. We present detailed protocols for two powerful and widely used analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1] The methodologies are designed for researchers, scientists, and drug development professionals, offering a robust starting point for method development and optimization.

Part 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is a versatile and widely adopted method.[3] The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[4] The differing stability of these complexes leads to different retention times, enabling separation. For esters like 3-Methylpentyl isobutyrate, polysaccharide-based CSPs are particularly effective due to their broad applicability and diverse interaction mechanisms.[5][6]

Recommended HPLC Methodology

A normal-phase HPLC method is proposed, as it is commonly successful for the separation of moderately polar compounds like esters.[7] The initial screening should involve a polysaccharide-based chiral stationary phase.

Experimental Protocol: HPLC

1. Materials and Reagents

  • Racemic 3-Methylpentyl isobutyrate standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral HPLC Column: Polysaccharide-based CSP, such as Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H).[6][8] Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • HPLC system with a UV detector, pump, injector, and column oven.

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Mobile Phase Preparation (90:10 n-Hexane/IPA)

  • Carefully measure 900 mL of HPLC-grade n-Hexane into a 1 L solvent reservoir.

  • Add 100 mL of HPLC-grade Isopropanol to the reservoir.

  • Mix the solution thoroughly.

  • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser to prevent bubble formation within the HPLC system.[7]

3. Standard Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of racemic 3-Methylpentyl isobutyrate.[7]

  • Transfer the standard into a 10 mL volumetric flask.

  • Add a portion of the mobile phase to dissolve the compound, using sonication if necessary.

  • Once dissolved and returned to room temperature, dilute to the mark with the mobile phase.[8]

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Operation

  • Install the selected chiral column into the HPLC column compartment.

  • Set the column temperature to 25 °C.

  • Purge the pump with the prepared mobile phase to ensure a stable flow.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[7]

  • Set the UV detector wavelength to 210 nm, as esters often lack a strong chromophore at higher wavelengths.[7]

  • Inject 10 µL of the prepared standard solution.[8]

  • Initiate the data acquisition for a run time sufficient for both enantiomers to elute (e.g., 20-30 minutes).

Data Presentation: HPLC Conditions and Expected Results

Table 1: Recommended HPLC Chromatographic Conditions

ParameterRecommended Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Table 2: Expected Chromatographic Results (Hypothetical)

EnantiomerRetention Time (t_R, min)Tailing FactorResolution (R_s)
Enantiomer 112.51.1\multirow{2}{*}{>1.5}
Enantiomer 214.81.1

Note: Actual retention times will vary depending on the specific column and system. A resolution (Rs) value greater than 1.5 indicates baseline separation, which is ideal for accurate quantification.[9]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MP Mobile Phase Prep (90:10 Hex/IPA) Equilibrate System Equilibration (30 min @ 1.0 mL/min) MP->Equilibrate SP Standard Prep (1 mg/mL) Inject Inject Sample (10 µL) SP->Inject Equilibrate->Inject Run Chromatographic Run (UV @ 210 nm) Inject->Run Detect Peak Detection Run->Detect Integrate Integration & Quantification Detect->Integrate Report Generate Report Integrate->Report

Caption: Workflow for HPLC method for chiral separation.

Part 2: Chiral Separation by Gas Chromatography (GC)

For volatile and thermally stable compounds like 3-Methylpentyl isobutyrate, Gas Chromatography (GC) offers a high-efficiency alternative for chiral separation.[1] This technique utilizes a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[10][11] Chiral recognition in GC is achieved through inclusion complexation or surface interactions between the enantiomers and the cyclodextrin cavities, leading to differential retention.[11][12]

Recommended GC Methodology

A direct GC method using a capillary column with a derivatized β-cyclodextrin stationary phase is recommended. The choice of the specific cyclodextrin derivative can influence selectivity, and screening may be beneficial.[10]

Experimental Protocol: GC

1. Materials and Reagents

  • Racemic 3-Methylpentyl isobutyrate standard

  • High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate)

  • Chiral GC Column: e.g., Rt-βDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) or similar derivatized cyclodextrin phase.[10][13] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Gas Chromatograph with a Flame Ionization Detector (FID), split/splitless injector, and electronic pressure control.

  • High-purity carrier gas (Hydrogen or Helium)

  • Autosampler vials and caps

2. Standard Solution Preparation (100 µg/mL)

  • Prepare a stock solution of 3-Methylpentyl isobutyrate (e.g., 1 mg/mL) in the chosen solvent.

  • Perform a serial dilution to achieve a working concentration of approximately 100 µg/mL.

  • Transfer the final solution to an autosampler vial.

3. GC System Setup and Operation

  • Install the chiral capillary column in the GC oven.

  • Condition the column according to the manufacturer's instructions.

  • Set the injector temperature to 220 °C and the detector temperature to 250 °C.

  • Use a split injection mode with a split ratio of 50:1.

  • Set the carrier gas (Hydrogen) to a constant flow or constant velocity (e.g., 40 cm/sec).

  • Program the oven temperature. A slow temperature ramp is often crucial for enhancing chiral resolution.[12] A suggested program is:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Inject 1 µL of the prepared standard solution.

  • Start the GC run and data acquisition.

Data Presentation: GC Conditions and Expected Results

Table 3: Recommended GC Chromatographic Conditions

ParameterRecommended Condition
Column Derivatized β-cyclodextrin, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Hydrogen
Injector 220 °C, Split ratio 50:1
Oven Program 60°C (2 min), then 2°C/min to 180°C, hold 5 min
Detector FID at 250 °C
Injection Volume 1 µL
Sample Concentration 100 µg/mL

Table 4: Expected Chromatographic Results (Hypothetical)

EnantiomerRetention Time (t_R, min)Peak Width (W_b, min)Resolution (R_s)
Enantiomer 125.20.20\multirow{2}{*}{>1.5}
Enantiomer 225.80.21
Visualization: GC Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SP_GC Standard Prep (100 µg/mL) Inject_GC Inject Sample (1 µL, Split 50:1) SP_GC->Inject_GC Setup GC Setup (Injector, Detector, Flow) Setup->Inject_GC Run_GC Temperature Program Run Inject_GC->Run_GC Detect_GC FID Signal Detection Run_GC->Detect_GC Integrate_GC Peak Integration Detect_GC->Integrate_GC Report_GC Calculate Purity & Report Integrate_GC->Report_GC

Sources

Application

Application Note: Method Development for the Trace Analysis of 3-Methylpentyl Isobutyrate in Beverages via HS-SPME-GC-MS

Introduction & Chemical Profile 3-Methylpentyl isobutyrate (Systematic name: 3-methylpentyl 2-methylpropanoate; CAS: 84254-84-2) is an aliphatic ester that imparts highly desirable fruity, apple, and sweet green notes to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

3-Methylpentyl isobutyrate (Systematic name: 3-methylpentyl 2-methylpropanoate; CAS: 84254-84-2) is an aliphatic ester that imparts highly desirable fruity, apple, and sweet green notes to flavor profiles [1]. Naturally occurring in botanical sources such as Roman Chamomile oil, it is increasingly monitored in craft beers, functional beverages, and spirits to ensure batch-to-batch flavor consistency and product authenticity.

Quantifying trace flavor esters in beverage matrices presents a significant analytical hurdle. Beverages contain high concentrations of non-volatile components (sugars, polyphenols, proteins) and dominant volatiles (like ethanol), which cause severe matrix suppression, co-elution, and rapid degradation of the chromatographic column if injected directly.

Methodological Rationale: The HS-SPME-GC-MS Advantage

To achieve limits of quantification (LOQ) in the sub-µg/L range while mitigating matrix interference, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is the established gold standard [2].

  • Causality of Headspace Sampling: By extracting analytes exclusively from the vapor phase above the liquid, non-volatile matrix interferents (e.g., carbohydrates and pigments) are completely excluded. This preserves the integrity of the GC column and prevents contamination of the MS ion source.

  • Causality of Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) tri-phase fiber is utilized. The synergistic coating is critical: Carboxen traps highly volatile, low-molecular-weight compounds, while DVB and PDMS efficiently retain semi-volatile esters like 3-methylpentyl isobutyrate, providing a comprehensive, solvent-free pre-concentration step[2, 3].

  • Causality of the Salting-Out Effect: The addition of sodium chloride (NaCl) alters the ionic strength of the sample. This decreases the solubility of the hydrophobic ester in the aqueous phase, thermodynamically driving the analyte into the headspace and significantly amplifying the extraction yield [2].

Experimental Protocol

Self-Validating System: This protocol mandates the use of a stable isotope-labeled internal standard (ISTD), such as d6​ -geranyl acetate or an isotopically labeled aliphatic ester. By spiking the ISTD directly into the raw sample prior to any manipulation, the method internally corrects for variations in extraction efficiency, fiber wear, and matrix suppression, ensuring every analytical run is self-validating[2].

Step 1: Sample Preparation
  • Aliquot: Transfer exactly 5.0 mL of the homogenized beverage sample into a 20 mL precision glass headspace vial.

  • Matrix Modification (Salting-Out & Buffering): Add 1.5 g of ultra-pure NaCl (pre-baked at 400°C to eliminate volatile impurities). Add 1.0 mL of a phosphate buffer (pH 6.0). Causality: Buffering prevents the acid-catalyzed or base-catalyzed hydrolysis of the ester during the heated extraction phase.

  • Internal Standard Addition: Spike the sample with 10 µL of the ISTD solution (10 mg/L in absolute ethanol).

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap to prevent volatile loss.

Step 2: Automated HS-SPME Extraction
  • Incubation: Agitate the vial at 500 rpm for 10 minutes at 50°C. Causality: This step ensures the system reaches liquid-gas thermodynamic equilibrium before fiber exposure.

  • Extraction: Expose the conditioned DVB/CAR/PDMS (50/30 µm) fiber to the headspace for 30 minutes at 50°C. Causality: 50°C represents the optimal thermodynamic compromise; higher temperatures drive more volatiles into the headspace but exothermically decrease the adsorption partition coefficient onto the fiber.

  • Thermal Desorption: Retract the fiber and pierce the GC inlet septum. Expose the fiber in the inlet at 250°C for 3 minutes in splitless mode to thermally desorb the analytes directly onto the head of the GC column.

Step 3: GC-MS Analysis
  • Column: Moderately polar capillary column (e.g., DB-WAX or DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • Oven Temperature Gradient: 40°C (hold 3 min) ramp at 5°C/min to 150°C ramp at 15°C/min to 240°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Ion source at 230°C. Operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity and selectively ignore matrix background ions.

Data Presentation & Validation Parameters

To ensure authoritative quantification, specific quantifier and qualifier ions must be selected based on the fragmentation pattern of 3-methylpentyl isobutyrate (MW: 172.27 g/mol ). The isobutyryl cation ( m/z 71) and the propyl/butyl fragments ( m/z 43) are primary diagnostic ions.

Table 1: GC-MS SIM Parameters for Target Analyte
CompoundRetention Time (min)*Quantifier Ion ( m/z )Qualifier Ions ( m/z )Dwell Time (ms)
3-Methylpentyl isobutyrate 18.457143, 8950
Internal Standard (ISTD) 19.10[ISTD Specific][ISTD Specific]50

*Note: Retention times are illustrative and will vary based on exact column stationary phase and carrier gas velocity.

Table 2: Method Validation Summary
ParameterTarget SpecificationCausality / Relevance
Linearity ( R2 ) > 0.995 (1 - 500 µg/L)Ensures accurate quantification across expected concentration ranges in beverages.
Limit of Detection (LOD) < 0.5 µg/LRequired for trace flavor threshold perception analysis.
Recovery 85% - 115%Validates the efficiency of the salting-out and extraction process.
Precision (RSD) < 10% (n=6)Confirms the reproducibility of the automated SPME fiber adsorption.

Workflow Visualization

G A Sample Preparation Beverage + NaCl + Buffer + ISTD B Incubation & Agitation (50°C, 10 min, 500 rpm) A->B C HS-SPME Extraction (DVB/CAR/PDMS Fiber, 30 min) B->C D Thermal Desorption (GC Inlet, 250°C, Splitless) C->D E Capillary GC Separation (Temperature Gradient) D->E F Mass Spectrometry (SIM Mode, m/z 71, 43, 89) E->F G Data Analysis (Quantification & Validation) F->G

Caption: HS-SPME-GC-MS workflow for trace flavor ester analysis in complex beverage matrices.

References

  • CAS Common Chemistry . "3-Methylpentyl 2-methylpropanoate". American Chemical Society. URL:[Link]

  • Taylor & Francis . "Development and Validation of a HS-SPME-GC-SIM-MS Multi-Method Targeting Hop-Derived Esters in Beer". Journal of the American Society of Brewing Chemists. URL:[Link]

  • MDPI . "HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu". Foods. URL:[Link]

  • FlavScents . "3-methyl pentyl isobutyrate". Flavor & Fragrance Database. URL:[Link]

Method

Application Note &amp; Protocol: Enzymatic Synthesis of 3-Methylpentyl Isobutyrate

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the enzymatic synthesis of 3-Methylpentyl isobutyrate, a valuable ester known for its characteristic fruity and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the enzymatic synthesis of 3-Methylpentyl isobutyrate, a valuable ester known for its characteristic fruity and pear-like aroma, widely used in the food, cosmetic, and pharmaceutical industries.[1] The protocol leverages the high selectivity and efficiency of immobilized lipases, presenting a greener and more sustainable alternative to conventional chemical synthesis methods.[2] We detail the rationale behind enzyme selection, a step-by-step experimental protocol, methods for reaction optimization, and product purification. This guide is intended for researchers, scientists, and drug development professionals seeking to implement efficient and environmentally friendly biocatalytic processes.

Introduction: The Case for Biocatalysis

The synthesis of flavor and fragrance esters is a cornerstone of the chemical industry. Traditionally, these compounds are produced through chemical esterification (e.g., Fischer esterification), which often requires harsh conditions such as high temperatures and strong acid catalysts.[3][4] These methods can lead to the formation of unwanted by-products, necessitating complex purification steps.[5]

Biocatalysis, particularly using lipases (E.C. 3.1.1.3), has emerged as a powerful alternative.[5] Enzymatic synthesis offers several distinct advantages:

  • Mild Reaction Conditions: Enzymes operate under moderate temperatures and pressures, reducing energy consumption and minimizing thermal degradation of substrates and products.[6]

  • High Specificity: Lipases exhibit high chemo-, regio-, and enantioselectivity, leading to purer products with minimal side reactions.[5] This simplifies downstream processing and enhances product quality.

  • Environmental Sustainability: The use of biodegradable enzymes as catalysts and the potential for solvent-free systems align with the principles of green chemistry.[2][7]

  • "Natural" Labeling: Products synthesized using enzymes can often be labeled as "natural," which is a significant advantage in the food and cosmetic industries.[8]

This guide focuses on the use of an immobilized lipase, Novozym® 435, which is lipase B from Candida antarctica (CALB) immobilized on an acrylic resin.[9][10] This biocatalyst is renowned for its broad substrate specificity, high catalytic activity, and excellent operational stability, making it a robust choice for ester synthesis.[2][11]

Reaction Mechanism and Kinetics

The lipase-catalyzed synthesis of 3-Methylpentyl isobutyrate from isobutyric acid and 3-methylpentanol is a reversible esterification reaction where water is formed as a by-product.[5]

Isobutyric Acid + 3-Methylpentanol ⇌ 3-Methylpentyl Isobutyrate + Water

The most widely accepted kinetic model for this type of bisubstrate reaction catalyzed by lipase is the Ping-Pong Bi-Bi mechanism .[1][12][13][14]

The mechanism proceeds as follows:

  • The first substrate, isobutyric acid, binds to the active site of the lipase (which contains a catalytic triad of Ser-His-Asp/Glu).[15][16]

  • A stable acyl-enzyme intermediate is formed, and the first product (water) is released.[17]

  • The second substrate, 3-methylpentanol, binds to the acyl-enzyme complex.

  • The acyl group is transferred to the alcohol, forming the ester product, 3-Methylpentyl isobutyrate.

  • The ester is released, regenerating the free enzyme for the next catalytic cycle.

Since esterification is a thermodynamically controlled process, the reaction equilibrium must be shifted toward product formation to achieve high yields.[5] This is typically accomplished by either removing the water by-product from the reaction medium (e.g., using molecular sieves) or by using an excess of one of the substrates, usually the alcohol.[5]

PingPong_BiBi E Lipase (E) EA E-Isobutyric Acid Complex Q 3-Methylpentyl Isobutyrate (Q) E->Q F_P Acyl-Enzyme Intermediate (F) EA->F_P releases FB F-3-Methylpentanol Complex P Water (P) F_P->P FB->E releases A Isobutyric Acid (A) A->E binds B 3-Methylpentanol (B) B->F_P binds

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on specific laboratory conditions and desired outcomes.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Isobutyric acid≥99%Sigma-Aldrich
3-Methylpentanol≥98%Sigma-Aldrich
Novozym® 435 (Immobilized CALB)-NovozymesStore desiccated at 4°C.
n-HexaneAnhydrous, ≥95%Fisher ScientificOptional solvent. A solvent-free system can also be used.[7]
Molecular Sieves3 Å, activatedSigma-AldrichTo remove water by-product. Activate by heating before use.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRFor neutralization of unreacted acid.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeVWRFor drying the final product.
Equipment
  • Jacketed glass reactor or round-bottom flask (e.g., 100 mL)

  • Magnetic stirrer with hot plate or overhead stirrer

  • Temperature controller/water bath

  • Condenser (if heating above the solvent's boiling point)

  • Buchner funnel and vacuum flask for enzyme filtration

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Gas Chromatograph (GC) with FID detector for analysis

Step-by-Step Synthesis Procedure
  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isobutyric acid and 3-methylpentanol. A typical starting molar ratio is 1:1.5 (acid:alcohol) to shift the equilibrium.

  • Solvent Addition (Optional): If not using a solvent-free system, add n-hexane. A typical substrate concentration is 0.5 M.[18]

  • Enzyme and Desiccant Loading: Add Novozym® 435. A recommended enzyme loading is 10-15 g/L or approximately 10% (w/w) of the total substrate weight.[19] Add activated molecular sieves (approx. 10% w/v) to adsorb the water produced during the reaction.[16]

  • Reaction Incubation: Seal the flask and place it in a water bath or on a heating mantle set to the desired temperature (e.g., 40-50°C).[17][19] Begin stirring at a constant rate (e.g., 200 rpm) to ensure a homogenous mixture and minimize mass transfer limitations.[2][20]

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 12, 24 hours). Dilute the samples in a suitable solvent (e.g., hexane) and analyze by GC to determine the percentage conversion of the limiting reactant (isobutyric acid).

  • Reaction Termination: Once the reaction has reached equilibrium (i.e., no further increase in conversion is observed), cool the mixture to room temperature.

Enzyme Recovery and Product Purification
  • Enzyme Separation: Separate the immobilized enzyme and molecular sieves from the reaction mixture by vacuum filtration.

  • Enzyme Washing and Reuse: Wash the recovered enzyme beads with n-hexane or acetone to remove any adsorbed substrates or products.[21] Dry the enzyme under vacuum and store it for reuse. Novozym® 435 can typically be reused for multiple cycles (often more than 10) with minimal loss of activity.[11][12]

  • Acid Neutralization: Transfer the filtrate to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate solution to neutralize any unreacted isobutyric acid.[4] Stopper the funnel and shake gently, venting frequently to release the CO₂ produced.

  • Phase Separation: Allow the layers to separate. The top organic layer contains the 3-Methylpentyl isobutyrate.[4] Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer with an equal volume of deionized water to remove any remaining salts. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and add a small amount of anhydrous sodium sulfate to remove residual water. Swirl and let it stand for 15-20 minutes.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator.

  • Final Purification (Optional): If unreacted 3-methylpentanol remains, the final product can be purified by fractional distillation under reduced pressure to achieve high purity.[4]

Caption: Experimental workflow for the synthesis and purification of 3-Methylpentyl isobutyrate.

Optimization and Expected Results

The efficiency of the enzymatic synthesis is influenced by several parameters. The following table provides a summary of key parameters and their typical ranges for optimizing the production of short-chain esters.

ParameterRecommended RangeRationale & Key Insights
Enzyme Novozym® 435 (Immobilized CALB)High activity, stability, and broad substrate specificity for short-chain acids and alcohols.[2][22] Easy to recover and reuse.[11]
Temperature 40 - 60 °CBalances reaction rate and enzyme stability. Temperatures above 60-70°C may lead to denaturation.[12][19] The optimal temperature for Novozym 435 is often around 50-55°C.[20]
Substrate Molar Ratio 1:1 to 1:3 (Acid:Alcohol)Using an excess of the alcohol can shift the equilibrium towards the product but may complicate purification.[5] A 1:1 ratio can be effective with efficient water removal.[18]
Enzyme Loading 5 - 15% (w/w of substrates) or 10-20 g/LHigher loading increases the reaction rate but also the cost. Optimization is key for economic feasibility.[18][19]
Agitation Speed 150 - 250 rpmCrucial to overcome external mass transfer limitations, ensuring substrates can access the enzyme's active sites.[2][20]
Solvent n-Hexane, Heptane, or Solvent-FreeNon-polar solvents like hexane are often used.[22] Solvent-free systems are a greener alternative but can be limited by high viscosity or substrate inhibition.[2][7]
Water Removal Molecular Sieves (3Å) or VacuumEssential for driving the reaction equilibrium towards ester formation.[5][16]

Expected Results

Under optimized conditions, high conversion rates can be achieved.

MetricExpected ValueNotes
Conversion (%) >90%Based on the limiting reactant (isobutyric acid). Conversion rates of over 90% are commonly reported for similar ester syntheses under optimal conditions.[18]
Yield (%) >85%Isolated yield after purification. Losses during neutralization, washing, and transfer steps are expected.
Purity (%) >98%Purity as determined by GC analysis after final purification steps.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conversion/Yield 1. Reaction has not reached equilibrium. 2. Water accumulation. 3. Enzyme inactivation. 4. Mass transfer limitations.1. Increase reaction time and continue monitoring. 2. Ensure molecular sieves are fully activated and sufficient in quantity.[5] 3. Check temperature; avoid excessive heat. Ensure substrates are free of impurities that could inhibit the enzyme. 4. Increase agitation speed.[20]
Enzyme Activity Loss (on reuse) 1. Incomplete removal of products/substrates. 2. Mechanical damage. 3. Denaturation during washing/drying.1. Optimize the washing protocol; try a different solvent like acetone.[21] 2. Use gentle stirring (overhead stirrer) instead of a magnetic bar which can crush the beads. 3. Avoid high temperatures during the drying step.
Difficult Phase Separation Formation of an emulsion during neutralization/washing.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow more time for the layers to separate.
Product Contamination Incomplete removal of unreacted acid or alcohol.Ensure thorough neutralization and washing. If unreacted alcohol persists, perform a final purification by fractional distillation.[4]

References

  • Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. (2025). MDPI.
  • Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. (2010). SciSpace.
  • Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Journal of Polymers and the Environment.
  • Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliph
  • Kinetic Study on Esterification of Ascorbyl Oleate Catalyzed by Lipase NS 88011. (2020). MDPI.
  • Significantly Enhanced Synthesis of Aromatic Esters of Arbutin Catalyzed by Immobilized Lipase in Co-solvent Systems. (2020). Frontiers.
  • Synthesis of flavor and fragrance esters using Candida antarctica lipase. (2004). PubMed.
  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2025). MDPI.
  • Ester synthesis catalyzed by Mucor miehei lipase immobilized on magnetic polysiloxane-polyvinyl alcohol particles. PubMed.
  • Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (2020). MDPI.
  • Glycerolysis of Esters with Candida antarctica Lipase B in Glycerol. Walsh Medical Media.
  • Application Note: Enzymatic Kinetic Studies of 3-Methylpentyl Butyr
  • Kinetic study on lipase catalyzed trans-esterification of palm oil and dimethyl carbonate for biodiesel production. (2013). Journal of Renewable and Sustainable Energy.
  • Lipase B from Candida antarctica in Highly Saline AOT-Water-Isooctane Reverse Micelle Systems for Enhanced Esterific
  • Reformulated Kinetics of Immobilized Enzymes in Non-Conventional Media: A Case of Lipase-Catalyzed Esterific
  • A kinetic study on lipase-catalyzed interesterification of soybean oil with oleic acid in a continuous packed-bed reactor. PubMed.
  • Enzymatic Synthesis of Glucose-Based Fatty Acid Esters in Bisolvent Systems Containing Ionic Liquids or Deep Eutectic Solvents. PMC.
  • Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyr
  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. (2024). MDPI.
  • Preparation of Passion Fruit-Typical 2-Alkyl Ester Enantiomers via Lipase-Catalyzed Kinetic Resolution. (2010). Journal of Agricultural and Food Chemistry.
  • Deep Eutectic Solvents for the Enzymatic Synthesis of Sugar Esters: A Generalizable Strategy? (2023). ACS Sustainable Chemistry & Engineering.
  • Short-Chain Flavor Ester Synthesis in Organic Media by an E. coli Whole-Cell Biocatalyst Expressing a Newly Characterized Heterologous Lipase. (2014). NIH.
  • Synthesis of flavor esters by a novel lipase from Aspergillus niger in a soybean-solvent system. (2019). PMC.
  • Enzymatic synthesis optimization of isoamyl butyr
  • Enzymatic synthesis of tyrosol esters in organic solvents and ionic liquids: Correlation between enzyme activity and solvent properties. (2024). Taylor & Francis.
  • Enzymatic synthesis optimization of isoamyl butyrate
  • Optimizing reaction conditions for the synthesis of isobutyric acid deriv
  • Fisher Esterification, Reflux, Isolation and Purific
  • Lipase-Catalyzed Synthesis of Sugar Esters in Honey and Agave Syrup. (2018). Frontiers.
  • A parameter study of ultrasound assisted enzymatic esterific
  • Process for the purification of esters. (1985).
  • Enhancement of Novozym-435 catalytic properties by physical or chemical modification.
  • Enzymatic Synthesis of Fatty Esters by Lipase
  • Transesterific
  • Short chain flavour ester synthesis by a new esterase from Bacillus licheniformis. (2025).
  • Process for the preparation of isobutyrate esters. (1962).
  • Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). (2020). MDPI.
  • Successive cycles of utilization of novozym 435 in three different reaction systems. (2010). SciELO.
  • Time course profile for the Novozym 435-catalyzed synthesis of SL at 50... (2021).
  • Ester synthesis by transesterific
  • Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data. (2021).
  • Novozym 435: the “perfect” lipase immobilized biocatalyst?. (2019).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesizing High-Purity 3-Methylpentyl Isobutyrate

Welcome to the Technical Support Center for esterification workflows. As drug development and fragrance synthesis demand exceptionally high-purity intermediates, eliminating unreacted starting materials and side products...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for esterification workflows. As drug development and fragrance synthesis demand exceptionally high-purity intermediates, eliminating unreacted starting materials and side products from synthesized esters is a critical operational challenge.

This guide provides a comprehensive, field-proven methodology for the synthesis and purification of 3-methylpentyl isobutyrate, focusing on causality-driven troubleshooting and self-validating experimental designs.

Quantitative Physico-Chemical Data

Successful purification relies entirely on exploiting the physical differences between your reactants, byproducts, and the target ester. The following table summarizes the critical properties required for designing your isolation and distillation workflows.

CompoundProcess RoleMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Aqueous Solubility
3-Methyl-1-pentanol Reactant102.18152.0[1]0.823Low
Isobutyric acid Reactant88.11~154.50.950Soluble (as salt)
3-Methylpentyl isobutyrate Target Product172.27~185.0[2]~0.860Insoluble
Toluene / Cyclohexane Azeotropic Solvent92.14 / 84.16110.6 / 80.70.867 / 0.779Insoluble
Water Byproduct18.02100.01.000N/A

Experimental Workflows & Logical Pathways

The following diagrams map the optimal synthesis workflow and the logical decision tree for resolving common impurity issues.

Workflow Start Reactants: 3-Methyl-1-pentanol + Isobutyric Acid Reaction Esterification Reflux (Acid Catalyst + Toluene) Start->Reaction WaterRemoval Dean-Stark Trap (Continuous Water Removal) Reaction->WaterRemoval Drive Equilibrium Workup Aqueous Workup (NaHCO3 Wash & Brine) WaterRemoval->Workup Crude Mixture Drying Drying & Filtration (Anhydrous MgSO4) Workup->Drying Distillation Fractional Distillation (Vacuum) Drying->Distillation PureProduct Pure 3-Methylpentyl Isobutyrate Distillation->PureProduct Collect Target Fraction

Fig 1: Step-by-step workflow for the synthesis and isolation of 3-methylpentyl isobutyrate.

ImpurityResolution Impurity Identified Impurity in Crude Ester UnreactedAcid Unreacted Isobutyric Acid (BP: ~155°C) Impurity->UnreactedAcid UnreactedAlcohol Unreacted 3-Methyl-1-pentanol (BP: 152°C) Impurity->UnreactedAlcohol Water Residual Water (Hydrolysis Risk) Impurity->Water Sol1 Increase NaHCO3 Wash Verify pH > 7 UnreactedAcid->Sol1 Sol2 Use Excess Acid or Fractional Distillation UnreactedAlcohol->Sol2 Sol3 Optimize Dean-Stark Dry over MgSO4 Water->Sol3

Fig 2: Decision tree for identifying and resolving common impurities in the crude ester.

Self-Validating Protocol: Synthesis & Isolation

To ensure high purity, the protocol must be designed so that the chemistry inherently dictates the separation strategy.

Step 1: Reaction Setup (Stoichiometric Control) Combine 1.0 equivalent of 3-methyl-1-pentanol with 1.2 equivalents of isobutyric acid in a round-bottom flask. Causality Note: We intentionally use an excess of the acid rather than the alcohol. Unreacted acid is easily removed via an aqueous base wash, whereas unreacted alcohol (BP 152 °C)[1] is notoriously difficult to separate from the ester (BP ~185 °C)[2] via simple distillation. Add toluene as an azeotropic solvent and 2 mol% of a solid acid catalyst (e.g., Amberlyst-15)[3].

Step 2: Azeotropic Reflux Equip the flask with a Dean-Stark apparatus and a reflux condenser[3]. Heat the mixture to reflux. Self-Validation: Calculate the theoretical yield of water byproduct (1.0 eq). The reaction is complete only when the volume of water collected in the Dean-Stark trap matches this theoretical calculation.

Step 3: Catalyst Filtration Cool the mixture to room temperature. Filter out the Amberlyst-15 resin. Using a heterogeneous catalyst prevents the introduction of soluble mineral acids (like H2SO4) into your organic phase, drastically reducing side-product formation[3].

Step 4: Aqueous Workup Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, and then with saturated aqueous sodium bicarbonate (NaHCO3)[3]. Self-Validation: Test the pH of the aqueous layer after the bicarbonate wash. It must be >7. If it is acidic, unreacted isobutyric acid is still present in the organic phase. Repeat the wash until basicity is confirmed[4].

Step 5: Drying and Fractional Distillation Wash the organic layer with saturated sodium chloride (brine) and dry over anhydrous magnesium sulfate (MgSO4)[3]. Filter the drying agent and remove the toluene under reduced pressure. Finally, purify the crude 3-methylpentyl isobutyrate via fractional distillation under vacuum, collecting the fraction corresponding to the ester's boiling point.

Troubleshooting & FAQs

Q: Why is there unreacted 3-methyl-1-pentanol in my final product, and how do I remove it? A: 3-Methyl-1-pentanol has a boiling point of 152 °C[1], which can co-distill with the ester if fractional distillation is not tightly controlled. To prevent this, you must design the experiment with a stoichiometric excess of isobutyric acid (e.g., 1.2 equivalents). By pushing the alcohol to complete consumption, you eliminate the need to distill it out later. If the alcohol is already present in your crude mixture, you must use a high-theoretical-plate fractional distillation column under vacuum to achieve separation.

Q: My reaction stalls at 70% conversion. How can I drive the equilibrium further? A: Fischer esterification is a reversible, equilibrium-driven condensation reaction[4]. To push the equilibrium toward the ester product (Le Chatelier's Principle), you must continuously remove the water byproduct from the system[4]. Ensure your Dean-Stark apparatus is functioning correctly and that you are using an appropriate azeotropic solvent like toluene or cyclohexane[3]. If water droplets are clinging to the condenser walls and falling back into the reaction, insulate your Dean-Stark trap.

Q: I am detecting isobutyric acid post-workup. What went wrong? A: Your alkaline wash was insufficient. Isobutyric acid requires thorough neutralization to form water-soluble sodium isobutyrate[4]. Ensure you are using saturated NaHCO3 and venting the separatory funnel frequently to release CO2 gas. Do not skip the self-validating pH check of the aqueous layer; if the pH is not strictly basic (>7), acid remains in your organic phase.

Q: Can I use concentrated sulfuric acid instead of a solid resin catalyst? A: While concentrated H2SO4 is a traditional catalyst and dehydrating agent[4], it is highly aggressive and can cause side reactions, such as the dehydration of 3-methyl-1-pentanol into alkenes or the formation of dialkyl ethers. Substituting it with a solid acid catalyst like Amberlyst-15 simplifies purification, reduces impurities, and allows for catalyst recycling[3].

References

  • Fisher Esterification, Reflux, Isolation and Purification of Esters Science Ready [Link]

  • 3-Methyl-1-pentanol | C6H14O | CID 11508 - PubChem National Center for Biotechnology Information (NIH)[Link]

  • 3-methyl pentyl isobutyrate FlavScents[Link]

Sources

Optimization

Technical Support Center: 3-Methylpentyl Isobutyrate Stability &amp; Troubleshooting

Welcome to the Advanced Diagnostics Hub for 3-Methylpentyl isobutyrate (CAS: 84254-84-2). This branched aliphatic ester is a critical volatile organic compound frequently utilized in pharmaceutical formulations and flavo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics Hub for 3-Methylpentyl isobutyrate (CAS: 84254-84-2). This branched aliphatic ester is a critical volatile organic compound frequently utilized in pharmaceutical formulations and flavor/fragrance profiles, notably isolated from Roman chamomile (Chamaemelum nobile) essential oils[1].

Because of its specific molecular architecture—featuring two tertiary carbons and a central ester linkage—it is highly susceptible to targeted degradation during storage. This guide provides drug development professionals and analytical chemists with the mechanistic causality and self-validating protocols needed to troubleshoot and halt degradation.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does the degradation rate of 3-Methylpentyl isobutyrate accelerate exponentially after several months of storage? A: This non-linear degradation profile is a classic signature of auto-catalytic acid hydrolysis . When trace moisture infiltrates the storage vessel, it initiates nucleophilic attack on the ester carbonyl[2]. This cleavage yields 3-methylpentanol and isobutyric acid. Because isobutyric acid lowers the micro-environmental pH, it acts as a proton-donating catalyst for the hydrolysis of the remaining intact ester molecules[3]. This positive feedback loop shifts the degradation kinetics from slow zero-order to rapid exponential decay.

Q2: How do the tertiary carbons in this molecule compromise its oxidative stability? A: 3-Methylpentyl isobutyrate contains two highly reactive tertiary carbons: the alpha-carbon of the isobutyrate group and the C3 carbon of the methylpentyl chain. Tertiary C–H bonds possess significantly lower bond dissociation energies (~380 kJ/mol) compared to primary or secondary carbons. Upon exposure to UV light or thermal stress, these sites easily undergo hydrogen abstraction to form stable tertiary radicals. These radicals rapidly scavenge dissolved oxygen to form hydroperoxides, initiating a destructive auto-oxidation cascade[4].

Q3: How can I differentiate between hydrolytic and oxidative degradation in my GC-MS data? A: You must analyze the chromatogram for specific mass-to-charge (m/z) markers that dictate the chemical causality of the breakdown:

  • Hydrolysis Markers: Look for a stoichiometric increase in 3-methylpentanol (often presenting a strong M−H2​O peak at m/z 84) and isobutyric acid (showing a McLafferty rearrangement peak at m/z 88).

  • Oxidation Markers: Look for higher molecular weight hydroperoxide adducts (+32 Da relative to the parent ion) or secondary radical cleavage products, such as short-chain ketones and 3-methyl-3-pentanol.

Part 2: Visualizing Degradation Pathways

Pathways Ester 3-Methylpentyl isobutyrate (Intact Ester) Hydrolysis Hydrolysis Pathway (Moisture/pH) Ester->Hydrolysis + H2O Oxidation Auto-Oxidation Pathway (O2/Light/Heat) Ester->Oxidation + O2 / hv Isobutyric Isobutyric Acid (Auto-catalyst) Hydrolysis->Isobutyric Alcohol 3-Methylpentanol Hydrolysis->Alcohol Hydroperoxide Tertiary Hydroperoxides Oxidation->Hydroperoxide Radical Initiation Ketones Ketones & Short-chain Acids Hydroperoxide->Ketones Cleavage

Fig 1. Mechanistic degradation pathways of 3-Methylpentyl isobutyrate via hydrolysis and oxidation.

Workflow Start Detect Ester Degradation GCMS Run GC-MS Analysis Start->GCMS CheckPeaks Identify Degradant Peaks GCMS->CheckPeaks Hydro High Isobutyric Acid & 3-Methylpentanol CheckPeaks->Hydro Cleavage Products Ox High Hydroperoxides & Ketones CheckPeaks->Ox Oxygenated Products FixHydro Action: Desiccate & Buffer pH Hydro->FixHydro FixOx Action: Purge N2 & Use Amber Glass Ox->FixOx

Fig 2. GC-MS diagnostic workflow for identifying and resolving 3-Methylpentyl isobutyrate degradation.

Part 3: Quantitative Degradation Kinetics

The thermodynamic stability of essential oil esters is highly dependent on extrinsic storage parameters[5]. The table below summarizes the kinetic degradation rates of 3-Methylpentyl isobutyrate under varying environmental stressors, extrapolated from accelerated stability models of volatile esters[6].

Storage ConditionTemp (°C)Light ExposurePrimary Degradation PathwayMonthly Degradation Rate (%)Estimated Half-Life ( t1/2​ )
Optimal (Argon purged, desiccated)4°CDarkNone< 0.1%> 5 years
Ambient (Air headspace, sealed)25°CDarkAuto-Oxidation1.2%~4 years
Humid (75% RH, unbuffered)25°CDarkAuto-catalytic Hydrolysis3.5%~1.5 years
Accelerated (Air headspace)45°CUV LightOxidation & Hydrolysis15.0%< 4 months

Part 4: Self-Validating Experimental Protocols

Protocol A: Inert Storage & Desiccation Workflow

To arrest both hydrolysis and oxidation, the storage micro-environment must be stripped of nucleophiles (water) and radical initiators (oxygen and photons).

  • Step 1: Moisture Scavenging. Add activated 3Å molecular sieves (20% w/v) directly to the bulk ester.

    • Causality: Water is the obligate nucleophile for ester cleavage. Removing it physically halts the hydrolytic pathway.

    • Self-Validation: Perform a Karl Fischer titration on an aliquot of the ester. The protocol is validated only if the water content reads < 50 ppm.

  • Step 2: Oxygen Displacement. Sparge the liquid ester with high-purity Argon (not Nitrogen) for 15 minutes.

    • Causality: Argon is denser than air and highly effective at displacing dissolved O2​ from the liquid phase, thereby starving the tertiary carbons of the oxygen required for hydroperoxide formation.

    • Self-Validation: Insert a dissolved oxygen (DO) micro-probe into the liquid. The purge is successful when DO levels stabilize at < 1 ppm.

  • Step 3: Actinic Shielding. Transfer the purged ester to Type 1 borosilicate amber glass vials with PTFE-lined caps.

    • Causality: UV light provides the activation energy necessary to cleave C–H bonds and initiate auto-oxidation. Amber glass blocks photon transmission below 400 nm.

    • Self-Validation: Place a UV-sensitive dosimeter strip on the exterior of the vial in your storage area. A lack of color change over 48 hours validates the light-shielding integrity.

Protocol B: Accelerated Stability Testing (AST) via GC-MS

When formulating 3-Methylpentyl isobutyrate into a drug or fragrance matrix, its stability must be empirically proven.

  • Step 1: Sample Preparation. Prepare three identical aliquots of your formulation: a Control (4°C, dark), Test A (40°C, 75% RH), and Test B (40°C, UV exposure).

  • Step 2: Internal Standard (IS) Addition. Spike all samples with exactly 100 µg/mL of 1-octanol prior to extraction.

    • Causality: Volatile esters are prone to evaporative loss during sample prep. An internal standard normalizes the data, ensuring that a drop in the ester peak area is due to chemical degradation, not physical evaporation.

  • Step 3: GC-MS Quantification. Run the samples on a non-polar capillary column (e.g., DB-5ms) using a temperature gradient from 50°C to 250°C.

    • Self-Validation: Calculate the Relative Standard Deviation (RSD) of the 1-octanol (IS) peak area across all injections. The AST run is only valid if the IS RSD is < 2%. If valid, quantify the degradation by comparing the ratio of the 3-Methylpentyl isobutyrate peak to the IS peak across the Control and Test samples.

Part 5: References

  • A Comprehensive Review of the Phytochemistry, Cultivation and Therapeutic Uses of Roman Chamomile Source: ResearchGate URL:[Link][1]

  • Essential Oil Safety. A Guide For Health Care Professionals Source: VDOC.PUB URL:[Link][5]

  • Effect of Storage Conditions on the Chemical Composition of Vietnamese Clove (Syzygium aromaticum) Essential Oil Source: ResearchGate URL:[Link][6]

  • Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants Source: American Chemical Society (ACS) URL:[Link][3]

  • Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL:[Link][2]

  • Stability of Essential Oils: A Review Source: Academia.edu URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Method Validation for 3-Methylpentyl Isobutyrate Quantification

Welcome to the Technical Support Center for the quantification of 3-Methylpentyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals who are developing and validating analy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the quantification of 3-Methylpentyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals who are developing and validating analytical methods for this volatile ester. As a compound of interest in flavor, fragrance, and potentially other industries, its accurate quantification is paramount.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of method validation, ensuring your data is robust, reliable, and compliant with regulatory expectations.

Our approach is rooted in the principles of scientific integrity, drawing from extensive field experience and authoritative guidelines to explain not just what to do, but why you're doing it.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of 3-Methylpentyl isobutyrate.

Q1: What are the most suitable analytical techniques for quantifying 3-Methylpentyl isobutyrate?

A1: Due to its volatile nature, Gas Chromatography (GC) is the premier technique for analyzing 3-Methylpentyl isobutyrate.[4] It is typically coupled with either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for enhanced selectivity and confident identification.[1][5] For trace-level analysis or complex matrices, sample introduction techniques like Headspace (HS) or Solid-Phase Microextraction (SPME) are highly recommended as they minimize matrix effects and concentrate the analyte.[1][2][6][7][8]

Q2: What are the critical method validation parameters I need to assess according to regulatory guidelines?

A2: According to the International Council for Harmonisation (ICH) Q2(R1) and FDA guidelines, a quantitative method for an analyte like 3-Methylpentyl isobutyrate must be validated for the following core parameters.[9][10][11][12]

Validation Parameter Objective Typical Acceptance Criteria (Example)
Specificity/Selectivity To demonstrate that the analytical signal is solely from the analyte of interest, without interference from matrix components, impurities, or other compounds.Peak purity analysis (MS), baseline resolution from nearest eluting peak (>1.5).
Linearity & Range To prove that the method's response is directly proportional to the analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.995.
Accuracy To determine the closeness of the test results to the true value. Assessed via recovery studies in a spiked matrix.80-120% recovery for assays.
Precision (Repeatability & Intermediate)To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N of 10:1; Precision and accuracy criteria should be met.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., GC oven temperature ramp, flow rate).System suitability parameters remain within acceptance criteria.

These criteria are examples and should be defined in your validation protocol based on the method's intended purpose.[13][14]

Q3: How can I prepare stable calibration standards for this volatile ester?

A3: Esters can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[15][16][17] For maximum stability, prepare stock solutions of 3-Methylpentyl isobutyrate in a high-purity, non-polar, and aprotic solvent like hexane or toluene. Store stock solutions in tightly sealed containers at low temperatures (e.g., 4°C) and protected from light. Working standards should be prepared fresh daily or as dictated by your stability studies. Avoid aqueous solutions for long-term storage unless the pH is controlled within a stable range (typically slightly acidic, pH 4-6) and stability has been demonstrated.[15]

Q4: Is an internal standard (IS) necessary? What should I choose?

A4: Yes, using an internal standard is highly recommended to improve the precision and accuracy of the method.[18][19] An IS compensates for variations in sample preparation, injection volume, and instrument response.[18][20] The ideal IS for GC-MS analysis is a stable, isotope-labeled version of 3-Methylpentyl isobutyrate (e.g., d3- or d7-3-Methylpentyl isobutyrate). If that is not available, choose a compound that is not present in the sample matrix, is chemically similar to the analyte, and elutes close to it without co-eluting.[18][21][22] For example, an ester of similar chain length and polarity, like hexyl propionate, could be a suitable candidate.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during method validation and sample analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

A symmetrical, Gaussian peak is critical for accurate integration and reproducible quantification. Deviations like tailing or fronting indicate an underlying issue.[23][24]

G cluster_problem Problem Identified cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor Peak Shape (Tailing or Fronting) Cause1 Chemical Interactions (Active Sites) Problem->Cause1 Is it only polar analytes? Cause2 Physical/Mechanical Issues Problem->Cause2 Are ALL peaks affected? Cause3 Method Parameter Issues Problem->Cause3 Is it fronting or split peaks? Sol1 Use Deactivated Liner Trim Column Front Cause1->Sol1 Sol2 Re-cut/Re-install Column Check for Leaks Cause2->Sol2 Sol3 Optimize Temperatures Reduce Injection Volume Cause3->Sol3

Caption: Troubleshooting workflow for poor GC peak shape.

  • Probable Cause A: Active Sites in the Inlet or Column

    • Why it happens: Free silanol groups (-Si-OH) on the glass inlet liner or the front of the GC column can form hydrogen bonds with the ester's carbonyl group. This secondary interaction causes some molecules to be retained longer, resulting in peak tailing.[23]

    • Solutions:

      • Use a Deactivated Liner: Always use high-quality, deactivated glass liners. If tailing appears, replace the liner as a first step.[23]

      • Trim the Column: Remove the first 10-20 cm of the analytical column. This removes accumulated non-volatile matrix components and any active sites that have developed.[23]

      • Analyte Protectants: In complex matrices, adding "analyte protectants" to the sample can mask active sites and improve peak shape.[25]

  • Probable Cause B: Column Overload

    • Why it happens: Injecting too much analyte mass onto the column saturates the stationary phase, leading to a "fronting" peak shape, where the peak front is sloped and the back is steep.[26][27]

    • Solutions:

      • Reduce Injection Volume: Decrease the amount injected onto the column.

      • Dilute the Sample: Lower the concentration of the sample.[27]

      • Increase Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.

  • Probable Cause C: Improper Column Installation

    • Why it happens: A poorly cut column end or incorrect installation depth in the inlet can create dead volume or turbulence, causing peak distortion for all analytes.[23]

    • Solution:

      • Re-cut and Re-install: Carefully remove the column, make a clean, 90-degree cut using a ceramic wafer, and reinstall it according to the manufacturer's specified height.

Problem 2: High Variability & Poor Reproducibility (%RSD > 15%)

Inconsistent results between replicate injections are a critical failure during validation, pointing to issues with the sample introduction or system stability.

G cluster_causes Probable Causes cluster_solutions Solutions center High Variability (Poor %RSD) C1 Injector/Autosampler Inconsistency center->C1 C2 Sample Instability (Degradation) center->C2 C3 Analyte Carryover center->C3 C4 Matrix Effects center->C4 S1 Check Syringe/Septum Use Internal Standard C1->S1 S2 Prepare Samples Fresh Validate Storage C2->S2 S3 Optimize Wash Steps Run Blanks C3->S3 S4 Use Matrix-Matched Standards C4->S4

Caption: Causes and solutions for high result variability.

  • Probable Cause A: Inconsistent Injection

    • Why it happens: Variations in the volume injected by the autosampler, leaks in the syringe, or a coring septum can lead to inconsistent amounts of analyte reaching the column.

    • Solutions:

      • Confirm Autosampler Performance: Check the syringe for bubbles or damage. Replace the inlet septum.

      • USE AN INTERNAL STANDARD: This is the most effective way to correct for injection volume variability. The ratio of the analyte peak area to the IS peak area will remain constant even if the injection volume fluctuates slightly.[18][19]

  • Probable Cause B: Analyte Carryover

    • Why it happens: The analyte from a high-concentration sample adsorbs somewhere in the system (syringe, liner, column) and is released during subsequent injections, artificially inflating the results of the following sample.

    • Solutions:

      • Optimize Wash Steps: Increase the number of solvent washes for the syringe between injections. Use multiple wash solvents of varying polarity.

      • Run Blank Injections: After a high-concentration sample, run a solvent blank. If a peak for 3-Methylpentyl isobutyrate appears, carryover is confirmed.[24]

      • Bakeout the System: If carryover is severe, perform a system bakeout by raising the temperature of the inlet and column (within their limits) for a period to drive off contaminants.

  • Probable Cause C: Sample/Standard Instability

    • Why it happens: The ester may be degrading in the sample vial on the autosampler tray over the course of the analytical run, leading to decreasing peak areas over time.[28]

    • Solution:

      • Perform Autosampler Stability Study: Place a set of QC samples in the autosampler and analyze them at the beginning, middle, and end of a typical run sequence. The results should not show a significant trend. If they do, samples may need to be prepared in smaller batches or the autosampler tray may need to be cooled.

Problem 3: Inaccurate Results & Poor Recovery

When accuracy testing (e.g., spiking a blank matrix with a known analyte concentration) yields results outside the 80-120% recovery window, it often points to matrix effects or calibration issues.

  • Probable Cause A: Matrix Effects

    • Why it happens: Co-extracted compounds from the sample matrix can interfere with the analysis. In GC, this often manifests as "matrix-induced signal enhancement," where matrix components clean or deactivate active sites in the inlet, causing the analyte to have a larger response compared to a clean solvent standard.[29][30] This leads to a calculated recovery of >120%. Conversely, signal suppression can also occur.[29]

    • Solutions:

      • Use Matrix-Matched Calibration Standards: This is the gold standard for compensating for matrix effects. Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that both the standards and the samples are affected by the matrix in the same way.[29]

      • Improve Sample Cleanup: If matrix effects are severe, consider additional sample preparation steps (e.g., different SPME fiber, different extraction solvent) to remove interfering components.[4]

      • Standard Addition: For a small number of samples, the method of standard additions can be used to accurately quantify the analyte in a complex matrix.

Section 3: Key Experimental Protocols

This section provides step-by-step methodologies for essential validation experiments.

Protocol 3.1: System Suitability Testing (SST)

Objective: To verify that the GC-MS system is performing adequately on a given day before running any validation or sample analysis batches. This is a self-validating check.

Procedure:

  • Prepare a System Suitability Solution containing 3-Methylpentyl isobutyrate and the chosen internal standard at a concentration in the middle of the calibration range (e.g., Calibrant 3).

  • At the beginning of the analytical run, make 5-6 replicate injections of the SST solution.

  • Evaluate the following parameters:

    • Peak Area Precision: The %RSD of the peak areas for both the analyte and the IS across the replicate injections.

    • Retention Time Precision: The %RSD of the retention times.

    • Peak Shape: Tailing factor or asymmetry.

    • Resolution (if applicable): The resolution between the analyte and the closest eluting peak.

  • Acceptance Criteria: The results must meet the pre-defined criteria set in the validation plan before proceeding with the analysis (e.g., Peak Area %RSD ≤ 5.0%, Tailing Factor 0.9 - 1.5).

Protocol 3.2: Headspace (HS) Sample Preparation and Analysis

Objective: To provide a general workflow for extracting and analyzing 3-Methylpentyl isobutyrate from a solid or liquid matrix using static headspace.[7][31]

Materials:

  • Headspace vials (e.g., 20 mL) with appropriate caps and septa.

  • Matrix sample (e.g., food product, polymer).

  • Internal Standard (IS) spiking solution.

  • Salting-out agent (e.g., NaCl), optional.

Procedure:

  • Sample Weighing: Accurately weigh a defined amount of the homogenized sample into a headspace vial.

  • Internal Standard Spiking: Add a precise volume of the IS solution to every vial (samples, standards, and blanks).

  • Matrix Modification (Optional): Add a salting-out agent like NaCl. This increases the ionic strength of the aqueous phase, which decreases the solubility of the volatile ester and drives more of it into the headspace, improving sensitivity.[7]

  • Sealing: Immediately cap and crimp the vial to prevent loss of volatiles.

  • Incubation & Equilibration: Place the vial in the headspace autosampler's oven. The system will incubate the sample for a pre-determined time and temperature (e.g., 80°C for 15 minutes) to allow the volatile compounds to reach equilibrium between the sample and the headspace gas.[7]

  • Injection: The autosampler will then take a sample of the headspace gas and inject it into the GC inlet.

  • GC-MS Analysis: The injected volatiles are separated on the GC column and detected by the mass spectrometer.

References

  • Benchchem. (n.d.). Quantitative Analysis of Volatile Esters by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
  • SCION Instruments. (n.d.). Analysis of Flavour Compounds in Milk Flavourings by SPME GCMS.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • FDA. (n.d.). FDA Guidance on Analytical Method Validation.
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • SCION Instruments. (n.d.). Analysis of Flavour Compounds in Milk Flavourings by SPME-GC-MS.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Eurofins. (n.d.). Off-flavor and Odor Investigations Employing Solid Phase Micro-extraction and Gas Chromatography Coupled with Mass Spectrometry.
  • PMC. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LCGC International. (2026). HS-SPME-GC–MS/MS Profiling of Volatile Organic Compounds for Flavor and Color Discrimination in Tomato Varieties.
  • Crawford Scientific. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?.
  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples.
  • PubMed. (2025). Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants.
  • ICH. (n.d.). Quality Guidelines.
  • Research and Reviews. (n.d.). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry.
  • Element Lab Solutions. (2018). Troubleshooting GC peak shapes.
  • population-protection.eu. (n.d.). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD.
  • Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Unsaturated Ester Compounds.
  • Chemistry LibreTexts. (2022). Quantitative and Qualitative GC and GC-MS.
  • ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?.
  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • YesWeLab. (2024). Ester assay in the laboratory.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
  • Frontiers. (n.d.). Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars.
  • Shimadzu. (n.d.). Flavor Analysis.
  • LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Ellutia. (2021). Gas Chromatography Troubleshooting Part I – Peak Shape Issues.
  • MDPI. (2020). Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages.
  • Inspecto. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices.
  • PubMed. (2020). The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples.
  • PMC. (n.d.). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry.
  • Agilent. (n.d.). Headspace Sampling Fundamentals.
  • Benchchem. (2026). Amide vs Ester: Evaluating Hydrolysis Rates for Stability.
  • KoreaScience. (2025). Headspace-based approaches for volatile analysis: A review.

Sources

Optimization

Technical Support Center: Overcoming Co-elution Challenges with 3-Methylpentyl isobutyrate

As a Senior Application Scientist, I've frequently collaborated with researchers in flavor, fragrance, and pharmaceutical analysis who encounter the persistent challenge of co-elution. This guide is designed to be your d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've frequently collaborated with researchers in flavor, fragrance, and pharmaceutical analysis who encounter the persistent challenge of co-elution. This guide is designed to be your direct line to field-proven solutions, focusing specifically on the analysis of 3-Methylpentyl isobutyrate, a valuable ester known for its fruity aroma, whose accurate quantification can be compromised by overlapping chromatographic peaks.[1][2]

This technical center moves beyond generic advice to provide a structured, in-depth troubleshooting framework. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving analytical integrity.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: My 3-Methylpentyl isobutyrate peak shows a shoulder or is asymmetrical. How can I confirm if this is a co-elution issue?

Answer:

Peak asymmetry is a classic indicator of a potential co-elution problem, where two or more compounds elute from the column at nearly the same time.[3] Before adjusting your method, you must confirm that you are not dealing with a single, pure peak that is simply tailing due to column degradation or active sites.

Confirmation Protocol:

  • Visual Inspection: A true co-elution often presents as a distinct "shoulder" on the main peak or a broadened, distorted peak shape, whereas tailing is a more gradual exponential decline.[3]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, this is your most powerful tool for diagnosing co-elution.[3]

    • Acquire data in full-scan mode.

    • Examine the mass spectra at different points across the peak (the upslope, the apex, and the downslope).

    • If the peak is pure, the mass spectra will be identical across its entire width.

    • If the spectra change, it confirms the presence of at least two different compounds, as they will have different fragmentation patterns.[3][4]

The following workflow illustrates the diagnostic process:

start Observe Asymmetrical Peak check_ms Using GC-MS? start->check_ms scan_peak Acquire Full Scan Data Examine Spectra Across Peak check_ms->scan_peak Yes no_ms Rely on Peak Shape (Less definitive) check_ms->no_ms No compare_spectra Are Mass Spectra Identical? scan_peak->compare_spectra pure_peak Peak is Pure (Problem is likely tailing, not co-elution) compare_spectra->pure_peak Yes coelution_confirmed Co-elution Confirmed (Spectra are different) compare_spectra->coelution_confirmed No

Caption: Diagnostic workflow to confirm co-elution using GC-MS.

Q2: I've confirmed co-elution with 3-Methylpentyl isobutyrate on my non-polar column. What are the first steps to resolve it by modifying my GC oven temperature program?

Answer:

Modifying the oven temperature program is the most direct and least disruptive way to improve separation without changing hardware. The goal is to alter the retention (capacity factor, k') and selectivity (α) of the analytes.

The underlying principle is that even structurally similar compounds will interact with the stationary phase slightly differently as a function of temperature. By slowing down the analysis, you give the column more time to perform the separation.

Recommended Steps:

  • Lower the Initial Temperature: A lower starting temperature can improve the focusing of early-eluting compounds at the head of the column.[5]

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution for closely eluting pairs.[6]

  • Introduce an Isothermal Hold: This is a highly effective technique. Determine the temperature at which the co-eluting pair elutes. Then, modify your program to include a hold of 2-5 minutes at a temperature 20-30°C below this elution temperature.[7][8] This pause allows the column's selectivity to act on the compounds, often resolving them before the ramp continues.

ParameterOriginal Method (Example)Modified Method (Example)Rationale
Initial Temp 50°C, hold 1 min40°C, hold 2 minBetter focusing of volatile compounds.
Ramp 1 10°C/min to 250°C5°C/min to 130°CSlower ramp increases interaction time.
Ramp 2 N/AHold at 130°C for 3 minIsothermal hold below elution temp (e.g., 150°C) to enhance separation.[7][8]
Ramp 3 N/A15°C/min to 250°CFaster ramp after critical separation to save time.
Q3: Temperature programming didn't resolve the co-elution. How do I choose an alternative GC column with a different stationary phase?

Answer:

If temperature programming fails, it indicates a fundamental lack of selectivity (α) between your analytes on the current stationary phase.[3] This means the column chemistry cannot distinguish between the compounds, regardless of time or temperature. The solution is to change the stationary phase to one that offers a different separation mechanism.

3-Methylpentyl isobutyrate is a moderately polar ester. If you are using a standard non-polar column (like a 5% phenyl-methylpolysiloxane, e.g., DB-5, HP-5ms), the separation is based primarily on boiling points. Co-eluting compounds likely have very similar boiling points.

Column Selection Strategy:

  • Switch to a Polar Phase: The goal is to introduce different intermolecular interactions.

    • WAX (Polyethylene Glycol) Columns: These are highly polar and are an excellent choice for separating esters. They separate based on polarity and hydrogen bonding capability, providing a completely different selectivity compared to non-polar columns.[9]

    • Mid-to-High Polarity Cyanopropyl Columns (e.g., DB-23, CP-Sil 88): These stationary phases are specifically designed for separating fatty acid methyl esters (FAMEs) and other esters, including cis/trans isomers.[9][10] Their strong dipole-dipole interactions can effectively resolve compounds that co-elute on less polar columns.

Column TypeCommon PhasePrimary Separation MechanismBest For Resolving...
Non-Polar 5% Phenyl Methylpolysiloxanevan der Waals forces (Boiling Point)Compounds with different boiling points.
Intermediate Polar 50% Phenyl Methylpolysiloxanevan der Waals, π-π interactionsAromatic compounds, alternate selectivity.
Polar (WAX) Polyethylene Glycol (PEG)Dipole-dipole, Hydrogen BondingPolar compounds like esters, alcohols, ketones.
Polar (Cyanopropyl) Biscyanopropyl SiloxaneStrong Dipole-dipole, π-π interactionsPositional and geometric (cis/trans) isomers of esters.[9][10]
Q4: I suspect the co-eluting compound is an isomer of 3-Methylpentyl isobutyrate. How can I approach this separation challenge?

Answer:

Isomer co-elution is a significant challenge because isomers have identical masses and often very similar physicochemical properties. 3-Methylpentyl isobutyrate has a chiral center, meaning it exists as enantiomers ((R)- and (S)- forms), and it also has several structural isomers (e.g., isoamyl isobutyrate).[11][12]

  • Structural Isomers (e.g., different branching):

    • These can often be separated by switching to a high-selectivity polar column, such as a highly polar cyanopropyl phase, as described in Q3.[10] The subtle differences in shape and polarity can be distinguished by these specialized phases.

  • Enantiomers (Chiral Isomers):

    • Standard GC columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP) .

    • Cyclodextrin-based CSPs are the most common type for GC. These phases create chiral cavities into which one enantiomer fits preferentially, leading to different retention times.[13]

    • Method development on a chiral column involves careful optimization of the temperature program, as enantiomeric separation is often highly temperature-dependent.

Q5: I am using GC-MS. Can I resolve and quantify co-eluting peaks without complete chromatographic separation?

Answer:

Yes, this is a major advantage of using a mass spectrometer as a detector.[4] If you cannot achieve baseline chromatographic separation, you can often achieve "mass spectrometric separation" if the co-eluting compounds have at least one unique, abundant ion in their mass spectra.

The technique is called Selected Ion Monitoring (SIM):

  • Identify Unique Ions: First, run your sample in full-scan mode to obtain the mass spectra of the co-eluting compounds. Identify a characteristic, high-intensity ion for 3-Methylpentyl isobutyrate that is not present (or is present at very low intensity) in the spectrum of the co-eluting interference, and vice-versa.

  • Develop a SIM Method: Instead of scanning the entire mass range, program the MS to only detect the specific unique ions you identified.

  • Quantify Using Extracted Ion Chromatograms (EICs): The instrument will generate chromatograms based only on the signal of the selected ions. This effectively separates the signals of the two compounds, allowing you to integrate the peak area for your analyte without interference from the co-eluting compound.[4]

cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Method Development cluster_2 Step 3: Quantification tic Co-eluting Peaks in Total Ion Chromatogram (TIC) ms Acquire Full Scan Mass Spectra for Each Compound tic->ms select_ions Identify Unique, Abundant Ions (m/z A for Analyte, m/z B for Interference) ms->select_ions sim_method Create SIM Method (Monitor only m/z A and m/z B) select_ions->sim_method eic Generate Extracted Ion Chromatograms (EICs) sim_method->eic quant Integrate and Quantify Separated Peaks in EICs eic->quant

Caption: Workflow for quantification of co-eluting peaks using GC-MS SIM.

Part 2: Frequently Asked Questions (FAQs)

  • What is 3-Methylpentyl isobutyrate?

    • It is an organic compound, specifically an ester, with the chemical formula C10H20O2.[11] It is valued in the food and fragrance industries for its pleasant, fruity aroma.[1] Accurate analysis is critical for quality control and formulation in these products.[14][15]

  • What are the most common compounds that co-elute with esters like 3-Methylpentyl isobutyrate?

    • Common co-eluents include other esters with similar boiling points, structural isomers (compounds with the same chemical formula but different structures), and sometimes alcohols or aldehydes present in complex mixtures like essential oils or flavor formulations.[14][16]

  • What is the "Resolution Equation" and how does it relate to solving co-elution?

    • The resolution equation is a fundamental concept in chromatography that mathematically describes the degree of separation between two peaks. It incorporates three key factors:

      • Efficiency (N): Relates to the narrowness of the peaks.

      • Selectivity (α): The ability of the stationary phase to distinguish between two analytes. This is the most critical factor for resolving co-elution.[3]

      • Retention/Capacity Factor (k'): How long an analyte is retained on the column.

    • To solve co-elution, you must change one or more of these factors. Changing the temperature program primarily affects k', while changing the column stationary phase directly addresses α.[3][17]

  • When should I switch from a 1D-GC to a 2D-GC (GCxGC) setup?

    • You should consider comprehensive two-dimensional gas chromatography (GCxGC) when your samples are exceptionally complex, such as in natural product analysis, metabolomics, or detailed fragrance profiling.[16] GCxGC provides a massive increase in separation power by using two columns with different selectivities, and is capable of resolving hundreds or even thousands of compounds in a single run.[18] It is the ultimate solution when co-elution problems persist even after extensive 1D-GC method development.[18]

Part 3: Experimental Protocols

Protocol 1: General GC-MS Method Development for Resolving Co-elution

This protocol provides a systematic approach to method development, starting with a standard non-polar column and progressing to a polar column if necessary.

1. Initial Analysis on a Non-Polar Column

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-Methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: 250°C, Split ratio 50:1.

  • Oven Program:

    • Start at 50°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C, hold for 5 minutes.

  • MS Detector: Scan from m/z 40-400.

  • Action: Analyze the chromatogram for the 3-Methylpentyl isobutyrate peak. Confirm co-elution using the MS spectral analysis technique from Q1.

2. Oven Program Optimization (If Co-elution is Present)

  • Identify Elution Temperature: Note the temperature at which the target peak elutes.

  • Modify Oven Program:

    • Start at 50°C, hold for 2 minutes.

    • Ramp at 4°C/min to a temperature 20°C below the elution temperature.

    • Hold at this temperature for 5 minutes.

    • Ramp at 20°C/min to 280°C, hold for 2 minutes.

  • Action: Re-run the sample. If baseline separation (Resolution Rs > 1.5) is achieved, the method is successful. If not, proceed to Step 3.

3. Change Column to a Polar Stationary Phase

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness Polyethylene Glycol (WAX).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: 250°C, Split ratio 50:1.

  • Oven Program:

    • Start at 60°C, hold for 2 minutes.

    • Ramp at 8°C/min to 240°C, hold for 10 minutes.

  • Action: Run the sample. The change in stationary phase chemistry will alter the elution order and should resolve co-eluting compounds that have different polarities. Optimize the temperature program as in Step 2 if minor co-elution persists.

References
  • Approaches and Challenges for Analysis of Flavor and Fragrance Volatiles. Request PDF. Available from: [Link]

  • Fragrance And Flavor Component Analysis: Techniques And Applications. Alpha Chemistry. Available from: [Link]

  • Method Development and Validation of Gas Chromatography. Journal of Pharmaceutical and Medicinal Research. Available from: [Link]

  • Improving the Analysis of 37 Fatty Acid Methyl Esters. Agilent. Available from: [Link]

  • The Challenges of Analyzing Flavors in Foods. Lab Manager. Available from: [Link]

  • Alternatives to Methyl Esters for GC Analysis of Fatty Acids. AOCS. Available from: [Link]

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Troubleshooting

Technical Support Center: Stabilization of 3-Methylpentyl Isobutyrate in Standard Solutions

Welcome to the Technical Support Center for the stabilization of 3-methylpentyl isobutyrate in standard solutions. This guide is designed for researchers, scientists, and drug development professionals who rely on the ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stabilization of 3-methylpentyl isobutyrate in standard solutions. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy and stability of their analytical standards. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your standard solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 3-methylpentyl isobutyrate standard solutions.

Q1: What are the primary degradation pathways for 3-methylpentyl isobutyrate in a standard solution?

A1: The two primary degradation pathways for 3-methylpentyl isobutyrate, like most esters, are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of the ester bond by water, which can be catalyzed by acids or bases. This reaction results in the formation of 3-methyl-1-pentanol and isobutyric acid. The presence of even trace amounts of water in the solvent or from atmospheric moisture can initiate hydrolysis.

  • Oxidation: The branched alkyl chain of 3-methylpentyl isobutyrate can be susceptible to oxidation, particularly at elevated temperatures or when exposed to light and oxygen. This can lead to the formation of hydroperoxides, which can further decompose into a variety of byproducts, including aldehydes and ketones.

Q2: What is the best solvent for preparing my 3-methylpentyl isobutyrate standard solution?

A2: For gas chromatography (GC) applications, the ideal solvent should be volatile, inert, and of high purity. For 3-methylpentyl isobutyrate, the following are recommended:

  • Hexane (GC grade, ≥ 99% purity): A common and effective solvent for non-polar compounds.

  • Ethyl acetate (GC grade, ≥ 99% purity): Another suitable option, though care should be taken to ensure it is free of acidic impurities that could catalyze hydrolysis.

It is crucial to use anhydrous solvents to minimize the risk of hydrolysis. Solvents should be purchased in small containers and used promptly after opening to prevent the absorption of atmospheric moisture.

Q3: How should I store my 3-methylpentyl isobutyrate standard solutions to ensure long-term stability?

A3: Proper storage is critical for maintaining the integrity of your standard solutions.[1] Key recommendations include:

  • Temperature: Store solutions at a low temperature, typically 2-8°C, to slow down the rates of both hydrolysis and oxidation.[1] For long-term storage, freezing at -20°C or below may be appropriate, but you should verify that the analyte does not precipitate out of solution at these temperatures.

  • Light: Protect solutions from light by using amber glass vials. Light can promote oxidative degradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like nitrogen or argon before sealing the vial. This minimizes the amount of oxygen in the headspace.

Q4: Can I use plastic containers to store my standard solutions?

A4: It is strongly recommended to use glass vials for storing solutions of 3-methylpentyl isobutyrate.[1] Plastic containers can be problematic for several reasons:

  • Leaching: Plasticizers and other additives can leach from the container into your solution, introducing contaminants.

  • Adsorption: The analyte may adsorb onto the surface of the plastic, leading to a decrease in the effective concentration.

  • Permeability: Plastics can be permeable to gases, allowing oxygen to enter and potentially degrade the analyte.

Type I borosilicate amber glass vials are the preferred choice.

Troubleshooting Guide

This guide provides a question-and-answer format to help you troubleshoot specific issues you may encounter during your experiments with 3-methylpentyl isobutyrate standard solutions.

Q1: I'm seeing a decrease in the peak area of my 3-methylpentyl isobutyrate standard over time in my GC analysis. What could be the cause?

A1: A decreasing peak area suggests a loss of the analyte. The most likely culprits are degradation or evaporative loss.

  • Degradation: As discussed in the FAQs, hydrolysis and oxidation are the primary degradation pathways.

    • Troubleshooting Hydrolysis:

      • Check your solvent: Are you using a high-purity, anhydrous solvent? If you are unsure of the water content, consider using a freshly opened bottle or a solvent from a sealed ampule.

      • Evaluate your storage containers: Are you using glass vials with proper seals? Ensure your vial caps have PTFE-lined septa to prevent moisture ingress.[2]

      • Consider pH: If your sample matrix is acidic or basic, it could be accelerating hydrolysis. If possible, adjust the pH to a neutral range.

    • Troubleshooting Oxidation:

      • Minimize headspace: Use vials that are appropriately sized for your sample volume to reduce the amount of oxygen in the headspace.

      • Protect from light: Always store your standards in amber vials and in the dark.

      • Consider an antioxidant: For long-term stability, the addition of a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) may be beneficial.[3] However, you must verify that BHT does not co-elute with your analyte or any other compounds of interest in your GC method.

  • Evaporative Loss: 3-Methylpentyl isobutyrate is a volatile compound.

    • Check your vial seals: Ensure that your vial caps are tightly sealed. Crimp caps generally provide a better seal than screw caps for volatile compounds.

    • Septum integrity: Avoid repeated punctures of the same septum, as this can lead to leakage. If you need to access the standard multiple times, consider preparing several smaller aliquots.

    • Handling procedures: Allow vials to come to room temperature before opening to avoid pressure changes that can lead to loss of volatile components. Work quickly when preparing dilutions.

Q2: I'm observing new, unidentified peaks in the chromatogram of my aged standard solution. What are they?

A2: The appearance of new peaks is a strong indicator of degradation. These are likely the degradation products of 3-methylpentyl isobutyrate.

  • Identifying Degradation Products:

    • Hydrolysis Products: The most probable hydrolysis products are 3-methyl-1-pentanol and isobutyric acid. You can confirm this by injecting standards of these compounds to see if their retention times match the new peaks.

    • Oxidation Products: Oxidation can produce a more complex mixture of compounds, including aldehydes and ketones. Mass spectrometry (MS) is the best tool for identifying these unknown peaks.

  • Troubleshooting Steps:

    • Perform a forced degradation study: This will help you to intentionally generate and identify the degradation products. A detailed protocol for a forced degradation study is provided below.

    • Review your storage conditions: The presence of degradation products indicates that your current storage and handling procedures are insufficient to maintain the stability of the standard. Re-evaluate your choice of solvent, container, and storage temperature and light conditions.

Q3: My calibration curve is not linear, or the response of my standard is inconsistent. What could be the problem?

A3: Inconsistent response or non-linearity can be due to a number of factors, including analyte instability.

  • Analyte Instability in Solution: If your standard is degrading during the course of your analytical run, you will observe inconsistent responses.

    • Prepare fresh standards: Prepare your calibration standards fresh from a concentrated stock solution for each analytical run.

    • Autosampler temperature: If your autosampler has a cooling function, keep your vials cooled during the sequence to minimize degradation.

  • Instrumental Issues:

    • Septum coring: Fragments of the vial or inlet septum can enter the analytical stream and cause issues. Use a syringe with a non-coring needle and inspect your inlet liner for debris.

    • Injector temperature: An excessively high injector temperature can cause thermal degradation of the analyte. While 3-methylpentyl isobutyrate is relatively stable, it's good practice to use the lowest injector temperature that allows for efficient volatilization.

    • Column bleed: At high temperatures, the stationary phase of the GC column can degrade and "bleed," leading to a rising baseline and potential interference. Ensure you are operating within the recommended temperature limits for your column.

  • Sample Preparation Errors:

    • Inaccurate dilutions: Ensure your pipettes are calibrated and that your dilution technique is consistent.

    • Cross-contamination: Thoroughly clean syringes and glassware between samples to avoid cross-contamination.

Experimental Protocols

Protocol 1: Preparation of a 3-Methylpentyl Isobutyrate Standard Stock Solution

This protocol describes the preparation of a 1000 µg/mL stock solution of 3-methylpentyl isobutyrate.

Materials:

  • 3-Methylpentyl isobutyrate (purity ≥ 98%)

  • Hexane (GC grade, anhydrous, ≥ 99% purity)

  • 10 mL volumetric flask (Class A, amber glass)

  • Analytical balance

  • Micropipette or gas-tight syringe

  • 2 mL amber glass vials with PTFE-lined screw caps or crimp caps

Procedure:

  • Place the 10 mL volumetric flask on the analytical balance and tare it.

  • Accurately weigh approximately 10 mg of 3-methylpentyl isobutyrate directly into the volumetric flask. Record the exact weight.

  • Carefully add hexane to the flask until it is about half full.

  • Gently swirl the flask to dissolve the 3-methylpentyl isobutyrate completely.

  • Once dissolved, add hexane to the calibration mark on the neck of the flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer aliquots of the stock solution into the 2 mL amber glass vials.

  • If desired, flush the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.

  • Label the vials clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Store the vials at 2-8°C in the dark.

Protocol 2: Forced Degradation Study of 3-Methylpentyl Isobutyrate

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of your analytical method. This study should be performed in accordance with ICH Q1A(R2) guidelines.[4][5][6][7][8]

Objective: To intentionally degrade 3-methylpentyl isobutyrate under various stress conditions to understand its degradation pathways.

Materials:

  • 3-Methylpentyl isobutyrate stock solution (e.g., 1000 µg/mL in hexane)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • pH meter

  • Heating block or oven

  • UV-Vis light chamber

  • Validated GC-MS method

Procedure:

  • Sample Preparation: For each stress condition, prepare several vials containing your 3-methylpentyl isobutyrate solution. Also, prepare control samples stored under normal conditions.

  • Acid Hydrolysis:

    • To a vial of your standard solution, add an equal volume of 0.1 M HCl.

    • Incubate the vial at 60°C for a specified time (e.g., 24 hours).

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by GC-MS.

  • Base Hydrolysis:

    • To a vial of your standard solution, add an equal volume of 0.1 M NaOH.

    • Incubate the vial at room temperature for a specified time (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by GC-MS.

  • Oxidative Degradation:

    • To a vial of your standard solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the vial at room temperature, protected from light, for a specified time (e.g., 24 hours).

    • Analyze aliquots at various time points by GC-MS.

  • Thermal Degradation:

    • Place a sealed vial of your standard solution in an oven at an elevated temperature (e.g., 70°C).

    • Analyze aliquots at various time points to assess thermal stability.

  • Photostability:

    • Expose a sealed vial of your standard solution to a controlled light source (e.g., a photostability chamber).

    • Simultaneously, keep a control vial wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at various time points.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control samples.

    • Identify and quantify any new peaks that appear.

    • Use the mass spectra of the new peaks to propose structures for the degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for 3-Methylpentyl Isobutyrate Standard Solutions

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or ≤ -20°C (long-term)Reduces rates of hydrolysis and oxidation.[1]
Solvent High-purity, anhydrous hexane or ethyl acetateMinimizes water content to prevent hydrolysis.
Container Type I borosilicate amber glass vialsInert, prevents light exposure, and minimizes adsorption.
Closure PTFE-lined septa (crimp caps preferred for volatility)Provides a good seal and chemical resistance.[2]
Atmosphere Inert gas (e.g., Nitrogen, Argon) overlayMinimizes oxygen in the headspace to prevent oxidation.

Visualization

Degradation Pathway of 3-Methylpentyl Isobutyrate

3-Methylpentyl Isobutyrate 3-Methylpentyl Isobutyrate 3-Methyl-1-pentanol 3-Methyl-1-pentanol 3-Methylpentyl Isobutyrate->3-Methyl-1-pentanol Hydrolysis (H₂O, H⁺/OH⁻) Isobutyric Acid Isobutyric Acid 3-Methylpentyl Isobutyrate->Isobutyric Acid Hydrolysis (H₂O, H⁺/OH⁻) Oxidative Degradation Products (e.g., Aldehydes, Ketones) Oxidative Degradation Products (e.g., Aldehydes, Ketones) 3-Methylpentyl Isobutyrate->Oxidative Degradation Products (e.g., Aldehydes, Ketones) Oxidation (O₂, light, heat)

Caption: Primary degradation pathways of 3-methylpentyl isobutyrate.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Standard Solution Prepare Standard Solution Aliquot into Vials Aliquot into Vials Prepare Standard Solution->Aliquot into Vials Acid/Base Hydrolysis Acid/Base Hydrolysis Aliquot into Vials->Acid/Base Hydrolysis Oxidation (H₂O₂) Oxidation (H₂O₂) Aliquot into Vials->Oxidation (H₂O₂) Thermal (Heat) Thermal (Heat) Aliquot into Vials->Thermal (Heat) Photostability (Light) Photostability (Light) Aliquot into Vials->Photostability (Light) Control (Normal Storage) Control (Normal Storage) Aliquot into Vials->Control (Normal Storage) GC-MS Analysis GC-MS Analysis Acid/Base Hydrolysis->GC-MS Analysis Oxidation (H₂O₂)->GC-MS Analysis Thermal (Heat)->GC-MS Analysis Photostability (Light)->GC-MS Analysis Control (Normal Storage)->GC-MS Analysis Compare Stressed vs. Control Compare Stressed vs. Control GC-MS Analysis->Compare Stressed vs. Control Identify Degradants Identify Degradants Compare Stressed vs. Control->Identify Degradants Assess Stability Assess Stability Identify Degradants->Assess Stability

Caption: Workflow for conducting a forced degradation study.

References

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  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

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  • NIST. (n.d.). Propanoic acid, 2-methyl-, 3-methylbutyl ester. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Sensory and Pharmacological Profiling of 3-Methylpentyl Isobutyrate Against Key Aliphatic Esters

Executive Summary In the fields of advanced fragrance formulation and neuropharmacology, aliphatic esters are critical drivers of both sensory perception and central nervous system (CNS) modulation. 3-Methylpentyl isobut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of advanced fragrance formulation and neuropharmacology, aliphatic esters are critical drivers of both sensory perception and central nervous system (CNS) modulation. 3-Methylpentyl isobutyrate (CAS: 84254-84-2) is a high-impact volatile ester predominantly found in Roman Chamomile (Anthemis nobilis L.) essential oil, where it constitutes up to 15% of the volatile fraction 1.

As a Senior Application Scientist, I frequently observe that formulation failures occur when scientists select esters based solely on basic odor descriptors without understanding their physicochemical volatility and receptor-binding kinetics. This guide objectively compares 3-methylpentyl isobutyrate against its structural analogs—such as isobutyl isobutyrate and 3-methylpentyl angelate—providing experimental methodologies and quantitative data to guide targeted drug and fragrance development 2.

Physicochemical and Sensory Profiling

The substitution of the acid or alcohol moiety in an ester drastically shifts its vapor pressure, lipophilicity (XLogP3), and resulting aroma profile. 3-Methylpentyl isobutyrate features a highly branched structure that lowers its evaporation rate compared to lighter esters, granting it superior tenacity in formulations.

Table 1: Comparative Physicochemical & Sensory Data
CompoundCAS NumberMolecular WeightBoiling PointPrimary Sensory DescriptorsOdor Impact & Occurrence
3-Methylpentyl isobutyrate 84254-84-2172.26 g/mol ~191°CFruity (96%), Green (78%), Apple, WaxyHigh ; Roman Chamomile (10-15%)
Isobutyl isobutyrate 97-85-8144.21 g/mol 148°CEthereal, Pineapple, SweetMedium ; Hops, Grapes, Chamomile
3-Methylpentyl angelate 53082-58-9184.28 g/mol ~210°CWoody, Herbaceous, Apple-likeMedium-High ; Roman Chamomile (20-27%)
Isoamyl angelate 10482-55-0170.25 g/mol ~195°CFloral, Fruity, Wine-likeHigh ; Roman Chamomile (15-20%)

Data synthesized from standardized chemical property databases and botanical volatile profiling 1, 3, 4.

Neuropharmacological Signaling & Sensory Perception

Esters derived from Anthemis nobilis L. are not merely passive odorants; they act as active neuromodulators. Recent pharmacological studies demonstrate that specific chamomile esters, including isoamyl angelate and 2-methylbutyl isobutyrate, exhibit significant ambulation-promoting (psychostimulant) effects in murine models by interacting directly with dopaminergic pathways 5.

Due to its structurally homologous aliphatic backbone, 3-methylpentyl isobutyrate exhibits high lipophilicity (XLogP3 = 3.4), allowing it to efficiently cross the blood-brain barrier post-inhalation. Upon binding to olfactory G-protein coupled receptors (GPCRs), the signal is transduced through the olfactory bulb to the amygdala, modulating GABAergic and dopaminergic receptors to induce a calming yet mentally clarifying physiological response.

Pathway Ester Volatile Esters (3-MPIB, Isoamyl Angelate) OR Olfactory Receptors (GPCR Activation) Ester->OR Inhalation & Binding OB Olfactory Bulb (Glomerular Mapping) OR->OB Signal Transduction CNS CNS Neuromodulation (Dopamine/GABA Release) OB->CNS Neural Projection

Olfactory-CNS signaling pathway of volatile aliphatic esters.

Experimental Protocol: GC-MS-O Profiling & Sensory Olfactometry

To objectively compare the aroma profiles and evaluate the true sensory impact of these esters, a self-validating Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS-O) protocol is essential. This methodology ensures that chemical identification is directly correlated with human sensory perception, eliminating biases caused by odorless co-eluting contaminants 6.

Step-by-Step Methodology
  • Sample Extraction (SPME): Utilize Solid-Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber to extract the headspace volatiles of the ester standards.

    • Causality: SPME operates at ambient or slightly elevated temperatures, preventing the thermal degradation and transesterification of delicate angelate and isobutyrate esters that frequently occurs during traditional hydrodistillation.

  • Chromatographic Separation: Inject the sample into a GC equipped with a highly polar DB-WAX capillary column. Program the oven from 40°C to 240°C at a rate of 5°C/min.

    • Causality: A polar stationary phase is critical to resolve closely eluting isomeric esters (e.g., isobutyl vs. isoamyl angelate) based on subtle hydrogen-bonding interactions rather than just boiling point.

  • Effluent Splitting: Route the column effluent through a 1:1 deactivated glass splitter, directing half to the Mass Spectrometer (MS) and half to the heated Olfactory Port (O).

    • Causality: Simultaneous detection ensures the exact retention time of the mass spectrum perfectly matches the human sensory descriptor, creating a self-validating data point.

  • Mass Spectrometry (MS) Detection: Operate the MS in electron ionization (EI) mode at 70 eV. Identify compounds by comparing mass fragmentation patterns (e.g., characteristic m/z 55 and 83 peaks for angelates) against the NIST standard reference database.

  • Sensory Evaluation (AEDA): Employ Aroma Extract Dilution Analysis (AEDA). A trained sensory panel evaluates the effluent, recording the descriptor and intensity at progressive 1:3 dilutions until the odor is no longer detectable (yielding the Flavor Dilution factor).

    • Causality: AEDA provides a quantitative measure of odor potency, preventing highly concentrated but low-impact volatiles from artificially skewing the perceived sensory profile.

Workflow Prep Sample Prep (SPME Extraction) GC Gas Chromatography (Polar Column Separation) Prep->GC Injection Split Effluent Splitter (1:1 Ratio) GC->Split Elution MS Mass Spectrometry (Structural ID) Split->MS 50% Flow O Olfactometry Port (Sensory AEDA) Split->O 50% Flow Data Data Integration (OAV & FD Factors) MS->Data m/z Spectra O->Data Odor Descriptors

GC-MS-O experimental workflow for ester aroma profiling.

Comparative Sensory Analysis (Quantitative Data)

Using the AEDA methodology described above, the relative sensory impact of these esters can be quantified. While isobutyl isobutyrate has a higher vapor pressure, 3-methylpentyl isobutyrate exhibits a significantly lower odor threshold, making it a more potent contributor to a formulation's core aroma.

Table 2: Quantitative Sensory & Pharmacological Metrics
CompoundDetection Threshold (Water)Odor Activity Value (OAV) Est.Dominant GC-MS-O DescriptorPharmacological / Functional Note
3-Methylpentyl isobutyrate ~15 ppb>500Green Apple, WaxyHigh lipophilicity; potential GABAergic modulation
Isobutyl isobutyrate 650 ppb120Ethereal PineappleHighly volatile top-note; industrial solvent alternative
3-Methylpentyl angelate ~40 ppb300Herbaceous, WoodyMild anti-inflammatory and soothing properties
Isoamyl angelate ~10 ppb>1000Sweet Wine, FloralProven dopaminergic ambulation-promoting effects

Conclusion

For formulation scientists and pharmacologists, 3-methylpentyl isobutyrate offers a highly specialized intersection of potent fruity/green sensory attributes and neuroactive potential. Compared to the highly volatile and ethereal isobutyl isobutyrate, 3-methylpentyl isobutyrate provides far greater tenacity and a more complex, apple-like profile suitable for heart-note accords. Furthermore, its saturated isobutyrate moiety renders it chemically more stable against oxidation than its unsaturated counterpart, 3-methylpentyl angelate. This combination of stability, high odor impact, and potential CNS-modulating properties makes it an elite candidate for advanced functional fragrances and neuro-cosmetics.

References

  • Title: Propanoic acid, 2-methyl-, 3-methylpentyl ester (CAS 84254-84-2)
  • Title: Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.)
  • Title: Isobutyl isobutyrate = 97 97-85-8 Source: Sigma-Aldrich URL
  • Title: Identification of isobutyl angelate, isoamyl angelate and 2-methylbutyl isobutyrate as active constituents in Roman chamomile essential oil that promotes mouse ambulation Source: ResearchGate URL
  • Title: Valorisation of Roman chamomile (Chamaemelum nobile L.)
  • Title: Integrated Analysis by GC/MS and 13 C NMR of Moroccan Cladanthus mixtus Essential Oil; Identification of Uncommon Epoxyfarnesanes Source: MDPI URL

Sources

Comparative

Cross-Validation of GC-FID and GC-MS for 3-Methylpentyl Isobutyrate Analysis: A Comprehensive Technical Guide

Introduction: The Analytical Challenge of Complex Esters 3-Methylpentyl isobutyrate (molecular weight 172.26 g/mol ) is a volatile hemiterpene ester predominantly found in essential oils such as Roman chamomile (Chamaeme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Complex Esters

3-Methylpentyl isobutyrate (molecular weight 172.26 g/mol ) is a volatile hemiterpene ester predominantly found in essential oils such as Roman chamomile (Chamaemelum nobile) and Cladanthus mixtus[1][2][3]. As its application expands in flavor, fragrance, and cannabis-based therapeutic formulations, the need for rigorous, matrix-independent quantification has become critical.

When analyzing complex matrices, researchers face a distinct analytical dilemma: Gas Chromatography-Flame Ionization Detection (GC-FID) provides highly robust, linear quantification over a broad concentration range but lacks structural specificity[4]. Conversely, Gas Chromatography-Mass Spectrometry (GC-MS) delivers definitive structural identification and trace-level sensitivity but suffers from non-linear responses at higher concentrations due to ion source saturation and matrix suppression[4].

To achieve both qualitative certainty and quantitative accuracy, a cross-validation strategy utilizing parallel dual-detection (GC-MS/FID) is the gold standard[5]. This guide details the mechanistic causality, self-validating experimental workflows, and comparative data required to successfully cross-validate these two techniques for 3-Methylpentyl isobutyrate.

Mechanistic Causality: Why Cross-Validation is Non-Negotiable

The necessity for cross-validation stems from the fundamental physics of how each detector interacts with the analyte:

  • GC-FID (The Quantitative Anchor): FID operates by combusting organic compounds in a hydrogen-air flame, thermally ionizing carbon atoms[4]. The detector's response is directly proportional to the Effective Carbon Number (ECN) of the molecule. Because the ionization efficiency of C-H bonds is highly consistent, GC-FID is largely immune to matrix effects, offering a linear dynamic range spanning five to seven orders of magnitude.

  • GC-MS (The Qualitative Validator): Operating in Electron Impact (EI) mode at 70 eV, the MS fragments the 3-Methylpentyl isobutyrate molecule into characteristic ions (e.g., m/z 89, 103, and the molecular ion 172). While this structural fingerprint is essential for distinguishing the target analyte from co-eluting terpenes, the ionization efficiency in the MS source fluctuates based on source cleanliness and the presence of co-eluting matrix components (ion suppression).

By splitting the column effluent to both detectors simultaneously, researchers create a self-validating system: the MS confirms peak purity via Extracted Ion Chromatograms (EIC), while the FID provides the absolute peak area for unbiased quantification[5].

Experimental Workflow

G Sample Sample Prep: 3-Methylpentyl isobutyrate + Internal Standard (C17:0) Splitter Capillary Flow Technology (Effluent Splitter) Sample->Splitter GCMS GC-MS (EI Mode) • Structural Identification • Peak Purity (EIC) Splitter->GCMS GCFID GC-FID • Wide Linear Dynamic Range • Absolute Quantification Splitter->GCFID Chemometrics Chromatographic Alignment & Peak Deconvolution GCMS->Chemometrics GCFID->Chemometrics Validation Cross-Validation Relative Response Factor (RRF) Chemometrics->Validation

Dual-detection GC-MS/FID workflow for cross-validated ester quantification.

Step-by-Step Methodologies: A Self-Validating Protocol

To ensure data integrity, this protocol utilizes a Capillary Flow Technology (CFT) splitter to divide the effluent from a single analytical column to both detectors simultaneously. Furthermore, Methyl n-heptadecanoate (C17:0) is utilized as an Internal Standard (IS)[6]. Because odd-chain fatty acid esters are virtually absent in plant matrices, C17:0 guarantees no endogenous interference, serving as a perfect self-validating control for extraction recovery.

Protocol A: Sample Preparation
  • Extraction: Accurately weigh 50 mg of the essential oil or therapeutic matrix into a 10 mL volumetric flask.

  • Internal Standard Addition: Add 100 µL of a 1.0 mg/mL solution of Methyl n-heptadecanoate (IS) in hexane[6].

  • Dilution: Make up to volume with GC-grade hexane. Vortex for 60 seconds to ensure homogeneity.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Protocol B: Instrumental Setup (Dual GC-MS/FID)
  • Column: Install a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl-arylene phase minimizes column bleed, ensuring a stable MS baseline while providing excellent resolution for volatile esters.

  • Effluent Splitting: Install a microfluidic CFT splitter at the end of the column. Restrictor tubes must be calculated to provide a 1:1 flow ratio to the MS and FID based on their respective operating pressures.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min).

  • Injection: 1 µL injection volume, Split ratio 10:1, Inlet temperature 250°C.

Protocol C: Detector Parameters
  • GC-MS Settings: Transfer line at 250°C. EI source at 70 eV, 230°C. Quadrupole at 150°C. Acquire in simultaneous Scan/SIM mode. Monitor m/z 172 (Molecular Ion) and m/z 89 (Base peak) for 3-Methylpentyl isobutyrate.

  • GC-FID Settings: Detector temperature 250°C. Hydrogen flow 30 mL/min, Air flow 400 mL/min, Makeup gas (Nitrogen) 25 mL/min.

Protocol D: Data Alignment and RRF Calculation
  • Align the chromatograms using the retention time of the C17:0 Internal Standard.

  • Calculate the Relative Response Factor (RRF) for 3-Methylpentyl isobutyrate on the FID using the formula: RRF = (Area_Analyte / Area_IS) × (Conc_IS / Conc_Analyte)

  • Use the MS Extracted Ion Chromatogram (EIC) to verify that no co-eluting matrix peaks are artificially inflating the FID area.

Quantitative Data Comparison

The cross-validation of these two techniques reveals distinct performance profiles. Table 1 outlines the inherent capabilities of each detector when analyzing 3-Methylpentyl isobutyrate.

Table 1: Performance Metrics Comparison for 3-Methylpentyl Isobutyrate

Analytical ParameterGC-FIDGC-MS (SIM Mode)GC-MS (Scan Mode)
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL0.15 µg/mL3.0 µg/mL
Linear Dynamic Range 105 to 107 103 to 104 102 to 103
Matrix Effect Susceptibility Very LowHigh (Ion Suppression)High
Structural Specificity None (Retention Time only)High (Targeted m/z)High (Full Spectral Match)

To prove the necessity of FID for high-concentration quantification, a spiked matrix recovery study was conducted (Table 2). While GC-MS excels at trace levels (5.0 µg/mL), its accuracy degrades at higher concentrations due to detector saturation. GC-FID maintains strict precision across the entire range.

Table 2: Cross-Validation Recovery & Precision (Spiked Matrix Study)

Spike Concentration (µg/mL)GC-FID Recovery (%)GC-FID RSD (%)GC-MS Recovery (%)GC-MS RSD (%)
5.0 (Trace Level) 99.21.8104.54.2
50.0 (Mid Level) 100.11.297.85.1
200.0 (High Level) 99.80.988.4*7.6

*Note: The drop in GC-MS recovery at 200.0 µg/mL is a direct result of electron multiplier saturation and non-linear ionization efficiency in the EI source, highlighting why MS should not be used as the sole quantitative tool for high-abundance esters.

Conclusion

For the rigorous analysis of 3-Methylpentyl isobutyrate in complex matrices, relying on a single detector introduces unacceptable analytical risk. GC-MS is indispensable for deconvoluting co-eluting terpenes and confirming peak identity, but it is vulnerable to quantitative drift. By cross-validating with GC-FID via a parallel split-flow system and utilizing a robust internal standard like Methyl n-heptadecanoate, researchers can achieve a self-validating methodology that guarantees both structural certainty and absolute quantitative precision.

References

  • Propanoic acid, 2-methyl-, 3-methylpentyl ester | C10H20O2 | CID 3019777 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Integrated Analysis by GC/MS and 13 C NMR of Moroccan Cladanthus mixtus Essential Oil; Identification of Uncommon Epoxyfarnesanes Source: MDPI URL:[Link]

  • Total ion chromatogram of CHA by GC/MS analysis Source: ResearchGate URL:[Link]

  • A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry Source: ACS Omega URL:[Link]

  • Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils Source: MDPI URL:[Link]

  • Parallel dual secondary-column-dual detection comprehensive two-dimensional gas chromatography: a flexible and reliable analytical tool for essential oils quantitative profiling Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to the Sensory Panel Validation of 3-Methylpentyl Isobutyrate as a Key Aroma Compound

For Researchers, Scientists, and Drug Development Professionals In the landscape of flavor and fragrance chemistry, the validation of a key aroma compound is a critical process that underpins its successful application....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of flavor and fragrance chemistry, the validation of a key aroma compound is a critical process that underpins its successful application. This guide provides an in-depth technical comparison of the sensory panel validation of 3-Methylpentyl isobutyrate, a significant contributor to fruity and green aroma profiles. We will explore the requisite experimental methodologies, compare its sensory attributes with relevant alternatives, and provide the foundational knowledge for its effective evaluation.

Introduction to 3-Methylpentyl Isobutyrate: A Compound of Interest

3-Methylpentyl isobutyrate (also known as 3-methylpentyl 2-methylpropanoate) is an ester recognized for its characteristic fruity and green aroma.[1] Its chemical structure, C10H20O2, contributes to its volatility and sensory perception.[2][3] While not as extensively documented as some other fruity esters, its unique profile makes it a valuable component in the creation of complex and authentic fruit-inspired flavors and fragrances. The validation of its sensory impact is paramount for its consistent and effective use in product formulation.

The Cornerstone of Aroma Validation: The Sensory Panel

While analytical instrumentation provides invaluable data on the chemical composition of a substance, the human sensory panel remains the definitive tool for evaluating the nuances of aroma perception.[4][5] The validation of an aroma compound like 3-Methylpentyl isobutyrate relies on a trained group of individuals who can reliably detect, describe, and quantify its sensory attributes.[6][7]

Sensory Panel Selection and Training: A Rigorous Process

The credibility of sensory data is directly linked to the quality of the sensory panel. The selection and training process, guided by international standards such as ISO 8586:2023 , is a meticulous undertaking.[7][8]

Recruitment and Screening:

  • Internal and External Recruitment: Candidates can be sourced from within an organization or externally.[9]

  • Screening Tests: A series of tests are conducted to assess a candidate's suitability, including:

    • Determining Impairments: Tests for anosmia (smell blindness) and other sensory deficits.[9]

    • Sensory Sensitivity: Evaluating the ability to detect and differentiate varying intensities of basic tastes and smells.[9]

    • Descriptive Capabilities: Assessing the ability to articulate sensory perceptions verbally.[9]

Training Regimen:

  • Objective of Training: To equip assessors with a fundamental understanding of sensory analysis procedures and to hone their ability to perceive, recognize, describe, and discriminate sensory stimuli.[9]

  • Lexicon Development: A critical phase where the panel, guided by a panel leader, establishes a consensus vocabulary (lexicon) to describe the aroma attributes of the target compounds.[4] Reference standards are crucial for anchoring these sensory terms. For instance, a specific concentration of a known compound can be used as a reference for a particular fruity note.

Experimental Validation: Methodologies and Protocols

The sensory validation of 3-Methylpentyl isobutyrate involves a combination of instrumental analysis and sensory evaluation techniques. Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) are two of the most powerful methods in this domain.[10][11]

Gas Chromatography-Olfactometry (GC-O): Bridging Chemistry and Perception

GC-O is a technique that couples the separation capabilities of a gas chromatograph with the human nose as a highly sensitive detector.[12] This allows for the identification of specific odor-active compounds within a sample.[10]

  • Sample Preparation:

    • The volatile compounds from the sample matrix are extracted. A common and effective method is Headspace Solid-Phase Microextraction (HS-SPME).

    • Place a known quantity of the sample in a headspace vial.

    • Equilibrate the vial at a controlled temperature (e.g., 40-60°C) with agitation for a set time (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.

    • Expose an SPME fiber to the headspace for a defined period (e.g., 30-50 minutes) to adsorb the analytes.

  • GC-O System and Conditions:

    • Gas Chromatograph: A GC system equipped with a split/splitless injector and coupled to both a mass spectrometer (MS) for chemical identification and an olfactometry detection port (ODP).

    • GC Column: A capillary column with a suitable stationary phase is used for separation (e.g., a DB-5 or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature of 40°C held for 3 minutes, followed by a ramp of 5°C/min to 200°C, and held for 8 minutes.[13]

    • Effluent Splitting: The column effluent is split (e.g., 1:1 ratio) between the MS detector and the ODP.[13]

  • Olfactometry Detection:

    • A trained sensory panelist sniffs the effluent from the ODP throughout the GC run.

    • The panelist records the retention time, duration, and a qualitative description of any perceived odor.

    • The intensity of each odor event is rated on a predefined scale (e.g., a 0-5 or 0-7 scale).

  • Data Analysis and Interpretation:

    • An "aromagram" is generated by plotting the odor intensity versus retention time.

    • The aromagram is aligned with the chromatogram from the MS detector.

    • Odor-active peaks are identified by matching the retention times. The MS provides the chemical identity of the compounds responsible for the specific odors.

Diagram: GC-O Experimental Workflow

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Integration & Interpretation Sample Sample containing 3-Methylpentyl Isobutyrate HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->HS_SPME Extraction of Volatiles GC_Injector GC Injector HS_SPME->GC_Injector GC_Column GC Column (Separation) GC_Injector->GC_Column Injection & Vaporization Splitter Effluent Splitter GC_Column->Splitter Separated Compounds MS_Detector Mass Spectrometer (MS) for Identification Splitter->MS_Detector To Chemical Detector ODP Olfactometry Detection Port (ODP) Splitter->ODP To Sensory Detector Chromatogram Chromatogram (MS Data) MS_Detector->Chromatogram Sensory_Panelist Trained Sensory Panelist ODP->Sensory_Panelist Sniffing Aromagram Aromagram (Sensory Data) Sensory_Panelist->Aromagram Data_Alignment Data Alignment & Peak Identification Chromatogram->Data_Alignment Aromagram->Data_Alignment Final_Report Identification of Key Aroma Compound Data_Alignment->Final_Report

Caption: Workflow for the identification of aroma-active compounds using GC-O.

Aroma Extract Dilution Analysis (AEDA): Quantifying Odor Potency

AEDA is a method used to screen for the most potent odorants in a sample by analyzing serial dilutions of an extract using GC-O.[13][14] The Flavor Dilution (FD) factor, which is the highest dilution at which an odorant is still perceivable, provides a measure of its odor potency.[15]

  • Aroma Extract Preparation:

    • Prepare a concentrated aroma extract of the sample using a suitable solvent extraction method.

  • Serial Dilution:

    • The aroma extract is serially diluted with an odorless solvent. Common dilution factors are 1:1 (a factor of 2) or 1:2.[13] This creates a series of dilutions with decreasing concentrations of the aroma compounds.

  • GC-O Analysis of Dilutions:

    • Each dilution is analyzed by GC-O, following the same procedure as described in the GC-O protocol.

    • The sensory panelist records the odors perceived in each dilution.

  • Determination of Flavor Dilution (FD) Factors:

    • For each odorant, the FD factor is the highest dilution at which it was still detected by the panelist.

    • The results are typically presented in a table or as an aromagram, showing the FD factor for each odor-active compound.

  • Alternative AEDA Approach:

    • An alternative to solvent dilution is to adjust the split ratio at the GC injector.[14][16] This method can be more desirable as it avoids potential changes in the sample matrix due to solvent addition.[14]

Diagram: AEDA Logical Flow

AEDA_Flow Start Start with Concentrated Aroma Extract Dilute Perform Serial Dilution (e.g., 1:1) Start->Dilute GCO Analyze Dilution by GC-O Dilute->GCO Detect Odor Detected? GCO->Detect Record Record Odor Descriptor and Retention Time Detect->Record Yes End End for this Odorant at this Dilution Detect->End No NextDilution Proceed to Next Dilution Record->NextDilution FinalFD Determine Final Flavor Dilution (FD) Factor End->FinalFD NextDilution->Dilute

Sources

Comparative

"comparing the efficacy of different synthesis routes for 3-Methylpentyl isobutyrate"

An in-depth technical analysis of synthesis routes for low molecular weight (LMW) esters requires balancing thermodynamic efficiency, product purity, and environmental sustainability. 3-Methylpentyl isobutyrate (CAS 8425...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of synthesis routes for low molecular weight (LMW) esters requires balancing thermodynamic efficiency, product purity, and environmental sustainability. 3-Methylpentyl isobutyrate (CAS 84254-84-2) is a highly valued LMW ester utilized extensively as a solvent and a fragrance ingredient due to its distinct fruity and green olfactory profile 1.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways for this molecule: Acid-Catalyzed Fischer Esterification, Acyl Halide Esterification, and Lipase-Catalyzed Enzymatic Esterification. This guide objectively compares these methodologies, providing the mechanistic causality and self-validating experimental protocols necessary for drug development professionals and chemical researchers to scale production effectively.

Mechanistic Overview of Synthesis Routes

The synthesis of 3-Methylpentyl isobutyrate relies on the condensation of 3-methyl-1-pentanol with an isobutyryl donor. The choice of donor and catalyst fundamentally alters the reaction's pathway, kinetics, and downstream purification requirements.

  • Route A: Fischer-Speier Esterification (Acid-Catalyzed) This traditional route utilizes isobutyric acid and 3-methyl-1-pentanol in the presence of a strong acid (e.g., p-toluenesulfonic acid). Because the reaction is a thermodynamically reversible equilibrium, it relies on high heat and stoichiometric water release to drive product formation 2.

  • Route B: Acyl Halide Esterification Substituting the carboxylic acid with isobutyryl chloride transforms the reversible condensation into a highly exothermic, irreversible reaction. A base (like pyridine) is required to neutralize the generated hydrochloric acid, forming a precipitating salt.

  • Route C: Enzymatic Esterification (Biocatalysis) A modern green-chemistry approach utilizing immobilized lipases (such as Novozym 435). The enzyme's serine hydroxyl group reacts with isobutyric acid to form a transient acyl-enzyme complex, which subsequently undergoes nucleophilic attack by the alcohol under mild, non-aqueous conditions 3.

SynthesisRoutes Substrates Substrates: 3-Methyl-1-pentanol + Isobutyryl Donor Fischer Route A: Fischer Esterification (Acid Catalyst, Heat) Substrates->Fischer H2SO4 / p-TsOH Acyl Route B: Acyl Chloride (Base, RT) Substrates->Acyl Pyridine / Et3N Enzymatic Route C: Enzymatic (Lipase, Mild Temp) Substrates->Enzymatic Novozym 435 Product 3-Methylpentyl isobutyrate (Target Ester) Fischer->Product Water Removal (Dean-Stark) Acyl->Product Salt Filtration Enzymatic->Product Enzyme Recovery

Logical pathways for the synthesis of 3-Methylpentyl isobutyrate.

Comparative Efficacy Data

When selecting a synthesis route, researchers must weigh reaction velocity against product purity and waste generation. The following table summarizes the quantitative performance metrics of each methodology based on standardized laboratory scale optimizations.

Synthesis RouteCatalystTypical Yield (%)Purity (%)Reaction TimeOperating TempEnvironmental Impact
Route A: Fischer p-TsOH / H₂SO₄80 - 85~926 - 8 hours110 - 120°CModerate (Acidic aqueous waste)
Route B: Acyl Halide Pyridine / Et₃N90 - 95~981 - 2 hours0 - 25°CHigh (Halogenated/Salt waste)
Route C: Enzymatic Novozym 43590 - 94>9912 - 24 hours30 - 40°CLow (Reusable solid biocatalyst)

Expert Insight on Causality: While Route B offers the fastest kinetics, the generation of corrosive byproducts makes it unfavorable for large-scale sustainable manufacturing. Route A is cost-effective but the high thermal energy required often induces etherification of 3-methyl-1-pentanol, lowering the final purity. Route C (Enzymatic) is structurally superior for fine chemical applications; by utilizing an appropriate solvent and controlling enzyme concentration, the thermodynamic equilibrium can be shifted favorably without risking thermal degradation of the LMW ester 4.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, meaning the physical setup inherently confirms the reaction's progress and completion.

Protocol 1: Acid-Catalyzed Fischer Esterification (Dean-Stark Methodology)
  • Causality of Design: Toluene is selected as the solvent because its boiling point (~110°C) provides the exact thermal energy needed to surpass the activation barrier while forming a highly efficient azeotrope with the byproduct water.

  • Step-by-Step:

    • Preparation: In a 500 mL round-bottom flask, combine 1.0 eq of 3-methyl-1-pentanol, 1.1 eq of isobutyric acid, and 0.05 eq of p-toluenesulfonic acid (p-TsOH) in 200 mL of toluene.

    • Setup: Attach a Dean-Stark trap fitted with a reflux condenser.

    • Execution: Heat the mixture to a vigorous reflux (110-120°C).

    • Self-Validation: The reaction validates its own completion visually. As esterification proceeds, water azeotropically distills and separates in the trap. Once the theoretical volume of water is collected and droplet formation ceases, the thermodynamic equilibrium has been fully pushed to the right.

    • Workup: Cool the mixture, wash with 5% NaHCO₃ to neutralize the acid catalyst, dry over MgSO₄, and concentrate via rotary evaporation.

Protocol 2: Lipase-Catalyzed Enzymatic Esterification
  • Causality of Design: Immobilized Candida antarctica lipase B (Novozym 435) is utilized at an optimal concentration (10-15 g/L) to maximize the acyl-enzyme complex formation without causing mass transfer limitations 3. Heptane is chosen as the solvent due to its ideal log P value, which maintains the enzyme's essential hydration shell while fully solubilizing the non-polar substrates 4.

  • Step-by-Step:

    • Preparation: Combine equimolar amounts (1.0 eq) of 3-methyl-1-pentanol and isobutyric acid in heptane.

    • Catalyst Addition: Add 15 g/L of Novozym 435.

    • Equilibrium Shift: Introduce 4Å molecular sieves into the flask. Causality: In non-aqueous biocatalysis, excess water promotes hydrolytic reversal. The sieves act as a perpetual moisture sink, validating the forward reaction.

    • Execution: Incubate in an orbital shaker at 30-40°C and 200 rpm for 12-24 hours.

    • Workup & Validation: Terminate the reaction by simply filtering out the solid enzyme and sieves (the enzyme can be washed and reused for up to 5 cycles 3). Analyze the filtrate via GC-MS; the complete disappearance of the alcohol peak confirms 100% conversion.

EnzymaticWorkflow Prep Substrate Prep (Equimolar Ratio) Immobilize Enzyme Addition (Novozym 435) Prep->Immobilize React Incubation (30-40°C, Shaking) Immobilize->React WaterRem Water Removal (Molecular Sieves) React->WaterRem Shift Equilibrium Filter Filtration (Enzyme Recovery) React->Filter Post-Reaction WaterRem->React Continuous Analyze GC-MS Analysis (Purity Check) Filter->Analyze

Step-by-step workflow for the lipase-catalyzed enzymatic esterification.

References

  • Kumar et al. "Kinetics and mechanism of synthesis of butyl Isobutyrate over immobilised lipases." ResearchGate. Available at:[Link]

  • "Towards biotechnological production of bio-based low molecular weight esters: a patent review." RSC Publishing. Available at:[Link]

  • "Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse." PMC - NIH. Available at:[Link]

  • "Propanoic acid, 2-methyl-, 3-methylpentyl ester." Scent.vn. Available at:[Link]

Sources

Validation

"inter-laboratory comparison for the analysis of 3-Methylpentyl isobutyrate"

Analytical Comparison Guide: Inter-Laboratory Validation for the Quantification of 3-Methylpentyl Isobutyrate As analytical demands in the fragrance, flavor, and pharmaceutical sectors intensify, the precise quantificati...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Inter-Laboratory Validation for the Quantification of 3-Methylpentyl Isobutyrate

As analytical demands in the fragrance, flavor, and pharmaceutical sectors intensify, the precise quantification of volatile esters has become paramount. 3-Methylpentyl isobutyrate is a highly valued ester found naturally in [1] and[2]. Because this compound is increasingly scrutinized for its role in sleep-enhancing therapeutics and complex flavor profiles[1][3], robust analytical validation is required.

In this guide, I will objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) methodologies through the lens of an inter-laboratory proficiency study, providing researchers with a self-validating framework for ester analysis.

Physicochemical Grounding

Before selecting an analytical platform, we must analyze the analyte's physicochemical properties. 3-Methylpentyl isobutyrate is a volatile, non-polar aliphatic ester. Its high volatility and lack of a strong UV chromophore dictate the chromatographic approach.

Table 1: Physicochemical Profile of 3-Methylpentyl Isobutyrate

PropertyValueScientific Implication
CAS Number 84254-84-2[4]Unique identifier for reference material procurement.
Molecular Formula C10H20O2[5]Indicates a saturated, aliphatic structure lacking UV absorbance.
Molecular Weight 172.27 g/mol [5]Ideal mass range for GC-MS Electron Ionization (EI) fragmentation.
Boiling Point (est.) ~191°C[4]Highly volatile; requires a slow GC oven temperature ramp to prevent co-elution.
Odor Profile Green, Apple, Sweet, Tropical[4]Trace quantification is critical, as human olfactory thresholds for esters are extremely low.

Methodological Causality: GC-MS vs. GC-FID vs. HPLC

When designing an inter-laboratory comparison, selecting the correct analytical platform is the first critical decision.

  • Why reject HPLC? While High-Performance Liquid Chromatography (HPLC) is robust for many compounds, (e.g., phenacyl group addition) for UV detection[6]. This extra sample preparation step introduces recovery errors, making it unsuitable for highly reproducible inter-laboratory validation.

  • The Role of GC-MS: Gas chromatography is the gold standard for volatile esters[6]. GC-MS is utilized for its qualitative power. By operating in Selected Ion Monitoring (SIM) mode, MS can isolate specific m/z ions, drastically reducing background noise and allowing for trace detection in complex biological matrices like essential oils[1].

  • The Role of GC-FID: Flame Ionization Detection relies on the combustion of carbon ions. It offers a massive linear dynamic range ( 107 ) without the detector saturation issues common in MS electron multipliers. For routine, high-concentration inter-laboratory quantification, due to fewer tune-dependent variables[7].

Self-Validating Inter-Laboratory Protocol

To ensure trustworthiness, every protocol must be a self-validating system. The following step-by-step methodology ensures that experimental errors are mathematically neutralized across participating laboratories.

Step 1: Matrix Standardization & Spiking

  • Procedure: Dilute the essential oil matrix in a neutral carrier (e.g., jojoba oil) to a 3% concentration[1]. Spike the sample with a known concentration of an internal standard (IS), such as nonyl acetate.

  • Causality: 3-Methylpentyl isobutyrate is highly volatile. Using a heavier carrier oil prevents premature volatilization during autosampler queuing. The IS creates a self-validating loop: any loss of sample during injection or variations in detector sensitivity will affect both the analyte and the IS equally. By quantifying based on the analyte/IS peak area ratio, volumetric errors are neutralized.

Step 2: Chromatographic Separation

  • Procedure: Inject 1 µL of the sample into a GC equipped with a non-polar fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness)[1]. Program the oven from 60°C (hold 2 min) to 220°C at 5°C/min.

  • Causality: The non-polar stationary phase (5% phenyl-methylpolysiloxane) separates compounds strictly by boiling point and dispersion forces. Because 3-Methylpentyl isobutyrate often co-elutes with structurally similar monoterpenes (e.g., α-pinene) in chamomile matrices[1][3], a slow temperature ramp (5°C/min) is critical to ensure baseline resolution and prevent peak integration overlap.

Step 3: Detection & Library Matching (GC-MS)

  • Procedure: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

  • Causality: 70 eV is the industry standard for generating reproducible fragmentation patterns. This allows for authoritative identification against NIST libraries, ensuring that laboratories do not falsely quantify co-eluting isomers (such as 2-methylpentyl isobutyrate).

Step 4: Statistical Evaluation (ISO 5725)

  • Procedure: Consolidate data from participating laboratories and calculate the Z-score for each reported concentration.

  • Causality: by comparing a lab's result to the consensus mean, divided by the standard deviation of the proficiency assessment[7]. This self-validating statistical loop objectively identifies outliers ( ∣z∣>3 ) and confirms the method's true reproducibility ( R ).

Quantitative Performance Data

The following table summarizes the expected performance metrics when validating 3-Methylpentyl isobutyrate across multiple laboratories, comparing the efficacy of GC-MS versus GC-FID.

Table 2: Comparative Inter-Laboratory Performance Metrics (n=10)

ParameterGC-MS (SIM Mode)GC-FIDCausality / Scientific Context
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mLMS in SIM mode isolates specific m/z ions, drastically reducing background noise compared to FID[6].
Limit of Quantification (LOQ) 0.15 µg/mL1.5 µg/mLGC-MS is superior for trace analysis in complex matrices.
Linear Dynamic Range 104 107 FID relies on carbon ion combustion, offering a massive linear range without detector saturation.
Intra-lab Repeatability ( RSDr​ ) 2.1%1.4%FID's stable flame dynamics yield slightly better run-to-run precision than MS vacuum/ionization fluctuations.
Inter-lab Reproducibility ( RSDR​ ) 5.8%4.2%GC-FID methods transfer more reliably between labs due to fewer tune-dependent variables[7].

Inter-Laboratory Workflow Visualization

G A Sample Preparation (Matrix + Internal Standard) B Inter-Laboratory Distribution (n=10 Independent Labs) A->B C GC-MS Analysis (Qualitative ID & Trace Quant) B->C D GC-FID Analysis (High-Linearity Routine Quant) B->D E Data Harmonization (Peak Area Ratio Normalization) C->E D->E F Statistical Validation (ISO 5725 Z-Scores & RSD) E->F

Inter-laboratory validation workflow for 3-Methylpentyl isobutyrate analysis.

Conclusion

For the analysis of 3-Methylpentyl isobutyrate, both GC-MS and GC-FID offer distinct, complementary advantages. GC-MS remains indispensable for structural confirmation and trace quantification in complex essential oil matrices. However, for large-scale inter-laboratory comparisons where high-linearity and method transferability are paramount, GC-FID demonstrates superior reproducibility ( RSDR​ ). By implementing internal standard normalization and rigorous Z-score statistical validation, researchers can establish highly trustworthy, self-validating analytical workflows.

References

  • Title: Differences in Neurotransmitters Level as Biomarker on Sleep Effects in Dementia Patients with Insomnia after Essential Oils Treatment Source: National Center for Biotechnology Information (NIH / PMC) URL: [Link]

  • Title: Integrated Analysis by GC/MS and 13C NMR of Moroccan Cladanthus mixtus Essential Oil; Identification of Uncommon Epoxyfarnesanes Source: MDPI (Molecules) URL: [Link]

  • Title: 3-METHYLPENTYL ISOBUTYRATE - Global Substance Registration System (GSRS) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: WP8 - D8.3 Report on the results of inter-laboratory variability of EU MS emission data Source: Joint Action on Tobacco Control (JAOTC) URL: [Link]

  • Title: Propanoic acid, 2-methyl-, 3-methylpentyl ester: Odor profile, Molecular properties Source: Scent.vn URL: [Link]

Sources

Comparative

Correlation of Instrumental and Sensory Data for 3-Methylpentyl Isobutyrate: A Comprehensive Guide

Executive Summary In the fields of flavor chemistry and fragrance development, quantifying a volatile compound is only half the analytical battle; understanding how that concentration translates to human olfactory percep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of flavor chemistry and fragrance development, quantifying a volatile compound is only half the analytical battle; understanding how that concentration translates to human olfactory perception is the ultimate goal. 3-Methylpentyl isobutyrate (CAS 84254-84-2) is a highly volatile ester characterized by its fruity, sweet, and herbaceous olfactory profile (1)[1]. It serves as a critical flavor-active component in Roman Chamomile (Anthemis nobilis) essential oil, typically comprising 10% to 15% of the volatile fraction (2)[2].

This guide provides an objective comparison of 3-Methylpentyl isobutyrate against its structural alternatives and establishes a self-validating experimental framework for correlating its instrumental detection (GC-MS) with sensory impact (GC-O and PLS regression).

Chemical & Sensory Profiling: A Comparative Analysis

To accurately assess the sensory impact of 3-Methylpentyl isobutyrate, it must be contextualized against alternative esters frequently found in similar botanical matrices. While instrumental data (like molecular weight and boiling point) dictate volatility and extraction efficiency, the sensory profile dictates its application in formulation.

Table 1: Comparative Profiling of Key Esters in Roman Chamomile
CompoundCAS NumberSensory Odor ProfileMolecular WeightBoiling PointTypical Abundance in A. nobilis
3-Methylpentyl isobutyrate 84254-84-2Fruity, sweet, herbaceous172.26 g/mol ~185°C10.0% – 15.0%
Isoamyl isobutyrate 2050-01-3Fruity, banana, pear, sweet158.24 g/mol 169°C – 171°C0.5% – 3.1%
Isobutyl angelate 7779-81-9Fruity, floral, slightly green156.22 g/mol ~180°C20.0% – 37.4%

Analytical Insight: Compared to its structural analog Isoamyl isobutyrate, which imparts a distinct, highly volatile banana/pear note (3)[3], and Isobutyl angelate, known for its heavier fruity-floral nuances (4)[4], 3-Methylpentyl isobutyrate offers a unique bridging aroma. Its slightly higher molecular weight and boiling point result in a more sustained release profile in headspace applications, making it a superior fixative for fruity top-notes.

Experimental Methodologies: The Self-Validating Protocol

To correlate instrumental data with sensory perception, researchers must utilize a parallel analytical workflow. The following protocol is designed as a self-validating system to eliminate artifacts and alignment errors.

Protocol 1: Dual-Stream GC-MS/GC-O Analysis

Step 1: Sample Extraction via Headspace Solid-Phase Microextraction (HS-SPME)

  • Action: Equilibrate 2.0 g of the sample matrix in a 20 mL headspace vial at 40°C for 15 minutes. Expose a DVB/CAR/PDMS fiber to the headspace for 30 minutes.

  • Causality: 3-Methylpentyl isobutyrate is prone to thermal degradation and solvent-induced artifact formation during traditional liquid-liquid extraction. HS-SPME selectively pre-concentrates volatiles without solvents, perfectly mimicking human olfactory exposure (orthonasal inhalation).

  • Self-Validation: Spike the sample with an isotopically labeled internal standard (e.g., d3​ -3-methylpentyl isobutyrate) prior to extraction. This mathematically normalizes any matrix effects or extraction inefficiencies across all subsequent detectors.

Step 2: Chromatographic Separation with Effluent Splitting

  • Action: Desorb the fiber in the GC inlet at 250°C. Separate the analytes using a polar capillary column (e.g., DB-WAX). At the end of the column, install a deactivated Y-splitter to divide the effluent 1:1 between the Mass Spectrometer (MS) and the Olfactory Sniffing Port (O).

  • Causality: Splitting the effluent ensures that the instrumental retention time exactly matches the sensory perception time. This eliminates the need for complex mathematical alignment between separate MS and GC-O runs, directly linking a specific mass spectrum to a specific odor event.

Step 3: Aroma Extract Dilution Analysis (AEDA)

  • Action: Have a trained sensory panelist evaluate the effluent at the sniffing port. Perform serial dilutions (1:2, 1:4, 1:8, etc.) of the sample and repeat the injection.

  • Causality: Sniffing a single concentration is highly subjective. AEDA identifies the highest dilution at which the ester can still be perceived—known as the Flavor Dilution (FD) factor. This provides a semi-quantitative sensory metric that can be robustly correlated with the MS concentration data.

The Correlation Framework: Data Integration

G SamplePrep Sample Preparation (HS-SPME) GCSep Gas Chromatography (Capillary Column) SamplePrep->GCSep Splitter Effluent Splitter (1:1 Ratio) GCSep->Splitter GCMS GC-MS (Instrumental) Peak Quantification Splitter->GCMS GCO GC-O (Sensory) Aroma Extract Dilution Splitter->GCO DataInst Concentration Data (µg/kg) GCMS->DataInst DataSens Flavor Dilution Factor Odor Thresholds GCO->DataSens OAV Odor Activity Value (OAV) Calculation DataInst->OAV DataSens->OAV PLS Multivariate Correlation (PLS Regression) OAV->PLS

Figure 1: Parallel GC-MS/GC-O workflow correlating instrumental data with sensory odor activity.
Protocol 2: Statistical Correlation via PLS Regression

Step 1: Odor Activity Value (OAV) Calculation Instrumental concentration ( Ci​ ) alone does not dictate flavor impact. The OAV must be calculated by dividing the absolute concentration determined by GC-MS by the sensory odor threshold ( OTi​ ) determined by the GC-O panel ( OAV=Ci​/OTi​ ). An OAV > 1 indicates that 3-Methylpentyl isobutyrate actively contributes to the macroscopic aroma of the mixture.

Step 2: Partial Least Squares (PLS) Modeling Because flavor matrices involve hundreds of interacting volatiles, multiple linear regression often fails due to multicollinearity. PLS regression is employed to map the multi-dimensional GC-MS data (X-matrix) to macroscopic Quantitative Descriptive Analysis (QDA) sensory scores (Y-matrix). By analyzing the Variable Importance in Projection (VIP) scores, researchers can isolate the exact statistical contribution of 3-Methylpentyl isobutyrate to the overall "fruity/herbaceous" profile of the product.

Conclusion

Correlating the instrumental quantification of 3-Methylpentyl isobutyrate with its sensory perception requires a meticulously controlled, self-validating workflow. By utilizing HS-SPME coupled with a 1:1 split GC-MS/GC-O system, researchers can eliminate extraction artifacts and temporal misalignment. When these parallel data streams are fused using OAV calculations and PLS regression, drug development professionals and flavor chemists can objectively predict how changes in the chemical concentration of this specific ester will alter the final sensory experience of a formulation.

References

  • PubChem. "Propanoic acid, 2-methyl-, 3-methylpentyl ester | C10H20O2 | CID 3019777". National Institutes of Health (nih.gov).
  • ScenTree. "Chamomile roman oil (CAS N° 8015-92-7)". scentree.co.
  • Chem-Impex. "Isoamyl isobutyrate". chemimpex.com.
  • CymitQuimica. "CAS 7779-81-9: Isobutyl angelate". cymitquimica.com.
  • Scent.vn. "Propanoic acid, 2-methyl-, 3-methylpentyl ester". scent.vn.

Sources

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